Rhaponticin
Description
Significance of Stilbenoids in Phytochemistry and Pharmacology
Stilbenoids are a group of polyphenolic compounds characterized by a C6-C2-C6 structure, derived from the phenylpropanoid pathway. wikipedia.org They are widely distributed in the plant kingdom, found in species such as grapes, berries, nuts, and trees. acs.orgresearchgate.net In plants, stilbenoids often function as phytoalexins, compounds produced in response to stress factors like microbial infections and UV radiation, exhibiting antimicrobial and antifungal activities. acs.orgmdpi.commdpi.com
Beyond their ecological roles, stilbenoids have garnered significant interest in pharmacology due to a wide spectrum of reported biological activities. These include antioxidant, anti-inflammatory, antiplatelet, antimicrobial, antidiabetic, antitumor, neuroprotective, cardioprotective, and hepatoprotective effects. researchgate.netmdpi.commdpi.comencyclopedia.pubnih.gov Resveratrol (B1683913) (PubChem CID: 445151), a well-known stilbenoid, has been extensively studied for its potential health benefits. researchgate.netmdpi.commdpi.com The diverse bioactivities of stilbenoids highlight their importance in natural product research for the potential development of new therapeutic agents. mdpi.com
Overview of Rhapontin as a Stilbenoid Glycoside
Rhapontin is a naturally occurring stilbenoid glycoside. caymanchem.comglpbio.comfoodb.ca It is structurally characterized by a stilbene (B7821643) core linked to a sugar moiety, specifically a glucose molecule. foodb.cacymitquimica.com The aglycone of rhapontin is known as rhapontigenin (B1662419) (PubChem CID: 107783). glpbio.comwikipedia.orgoup.com This glycosidic structure influences its solubility and potentially its bioavailability and biological activity compared to its aglycone form. cymitquimica.comjmb.or.kr Rhapontin is also known by several synonyms, including Rhaponticin and Ponticin. cymitquimica.comnih.gov
The chemical formula of rhapontin is C21H24O9, and its molecular weight is 420.4 g/mol . caymanchem.comnih.govcenmed.com It is typically found as a crystalline solid and is soluble in polar solvents such as DMF and DMSO. caymanchem.comglpbio.comcymitquimica.com
Historical Context of Rhapontin Isolation and Preliminary Observations
Rhapontin was first isolated from the rhizomes of rhubarb plants, particularly from species like Rheum rhaponticum and Rheum undulatum. caymanchem.comglpbio.comcymitquimica.comwikipedia.orgoup.com Rhubarb has a long history of use in traditional medicine, particularly in Traditional Chinese Medicine, where it has been used for various ailments, including gastrointestinal issues. nih.govnih.govd-nb.info The isolation of rhapontin from these historically used plants underscored the potential for identifying bioactive compounds from traditional botanical sources.
Early observations and studies on extracts containing rhapontin from rhubarb species indicated a range of biological effects. These preliminary investigations laid the groundwork for more detailed phytochemical analysis and the targeted isolation of individual compounds like rhapontin. The presence of stilbenoids, including rhapontin, in rhubarb contributed to the understanding of the plant's therapeutic properties. nih.govresearchgate.net
Research Scope and Objectives for Comprehensive Investigation of Rhapontin
The research scope concerning rhapontin is broad, aiming for a comprehensive understanding of its properties, occurrences, and potential applications. Key objectives in the investigation of rhapontin include:
Phytochemical Profiling: Detailed analysis of its distribution in various plant species and different parts of the plants. researchgate.net
Isolation and Characterization: Development and optimization of methods for efficient isolation and structural elucidation of rhapontin and its related compounds.
Biological Activity Evaluation: In-depth investigation of its diverse pharmacological activities using a range of in vitro and in vivo models. This includes exploring its potential as an antioxidant, anti-inflammatory, antimicrobial, and its effects on specific cellular pathways. oup.comjmb.or.krmedchemexpress.comfrontiersin.org
Mechanism of Action Studies: Elucidating the molecular targets and pathways through which rhapontin exerts its biological effects. nih.govmedchemexpress.comfrontiersin.org
Biotransformation and Metabolism: Studying how rhapontin is metabolized, particularly the conversion to its aglycone rhapontigenin, and the impact of these transformations on activity. glpbio.comoup.comjmb.or.kr
Comparative Studies: Comparing the activities and properties of rhapontin with its aglycone rhapontigenin and other related stilbenoids. oup.comjmb.or.kr
Potential Applications: Exploring its potential use in various fields, including pharmaceuticals, cosmetics, and as a research tool. encyclopedia.pubmedchemexpress.com
These objectives guide ongoing research to fully unlock the potential of rhapontin as a valuable natural product. uou.ac.ineur.nlinsight7.iodiscoverphds.com
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| Rhapontin | 637213 |
| Resveratrol | 445151 |
| Rhapontigenin | 107783 |
Exemplary Data on Rhapontin Content in Rheum Species
Based on available research, the content of rhapontin can vary significantly depending on the Rheum species and the plant part examined. researchgate.net The extraction method also plays a crucial role in the yield of rhapontin. researchgate.net While specific comprehensive data tables across numerous species and conditions were not consistently found in the search results, studies indicate that rhapontin is a major stilbene compound in various Rheum species, particularly in the rhizomes. glpbio.comresearchgate.netresearchgate.net For instance, this compound content in R. rhaponticum roots has been reported to vary depending on the plant growth stage. researchgate.net
| Rheum Species | Plant Part | Reported Rhapontin Content (Exemplary/Qualitative) | Source Type |
| Rheum undulatum | Root/Rhizome | Major component | Research Studies |
| Rheum rhaponticum | Rhizomes | Present, content varies with growth stage | Research Studies |
| Rheum likiangense | Not specified | Reported presence | PubChem nih.gov |
| Rheum franzenbachii | Not specified | Reported presence | PubChem nih.gov |
Detailed Research Findings (Selected Examples):
Research into rhapontin has revealed several key findings regarding its biological activities and mechanisms:
Anti-inflammatory Activity: Rhapontin has demonstrated anti-inflammatory properties. nih.govmedchemexpress.comfrontiersin.org Studies suggest it can inhibit the activation of the NLRP3 inflammasome and downregulate pro-inflammatory cytokines. nih.govmedchemexpress.com Its aglycone, rhapontigenin, has also shown anti-inflammatory effects, and some studies suggest it may be more potent than rhapontin in certain inflammatory models. oup.comresearchgate.net
Antioxidant Activity: Rhapontin and its aglycone rhapontigenin exhibit antioxidant properties, including the ability to scavenge reactive oxygen species. jmb.or.krnih.gov Rhapontigenin has been reported to show greater antioxidant activity compared to rhapontin in some studies. jmb.or.kr
Effects on Specific Pathways: Rhapontin has been shown to interact with specific cellular pathways. It has been identified as a SIRT1 agonist and AMPK activator. medchemexpress.com It can also influence pathways like TGF-β/Smad signaling and activate nuclear factor erythroid 2-related factor 2 (NRF2). nih.govmedchemexpress.com
Potential Against Specific Conditions: Research indicates potential relevance of rhapontin in conditions such as inflammatory bowel diseases and pulmonary fibrosis, where it has shown effects on reducing inflammation, inhibiting fibrosis, and enhancing epithelial barrier function. medchemexpress.com In silico studies have also explored its potential as an inhibitor against SARS-CoV-2 proteases. archivesofmedicalscience.comarchivesofmedicalscience.com
Comparison with Rhapontigenin: Multiple studies highlight that while rhapontin possesses biological activities, its aglycone, rhapontigenin, often exhibits enhanced potency in certain assays, such as antimicrobial and anti-allergic activities. oup.comjmb.or.kr This suggests that the glycosidic moiety can influence the compound's activity and that deglycosylation may be important for some effects.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c1-28-16-5-4-11(8-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAJCVFOJGXVIA-DXKBKAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018153 | |
| Record name | Rhaponticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155-58-8 | |
| Record name | Rhaponticin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhapontin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhaponticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)vinyl]phenyl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | RHAPONTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K691M2Z08V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Occurrence, Distribution, and Isolation Methodologies of Rhapontin
Botanical Sources of Rhapontin
Rhapontin is primarily found in plants belonging to the Rheum genus, commonly known as rhubarb. researchgate.netresearchgate.net It has also been detected in other plant species. researchgate.net
Rheum Genus Species as Primary Sources
Various species within the Rheum genus are recognized as significant sources of rhapontin. researchgate.netnih.gov The concentration of rhapontin can vary depending on the specific species, plant part, and extraction method. researchgate.netresearchgate.net
Rheum undulatum, also known as Korean rhubarb, is a known source of rhapontin. wikidata.orgjmb.or.krspandidos-publications.com Rhapontin has been isolated from the roots of Rheum undulatum. jmb.or.krtandfonline.comjst.go.jp Studies have indicated that the concentration of rhapontin in Rheum undulatum can be considerable. For example, one protocol yielded a this compound content of 13.17% in the extract of R. undulatum roots. researchgate.netresearchgate.net The amount of this compound in Rheum undulatum has been reported to range between 0.3 and 31.5 mg/g in extracts from underground parts and petioles. researchgate.net
Rheum palmatum, also known as Chinese rhubarb, is another important source of rhapontin. nih.govnih.govnih.gov Rhapontin is present in the rhizomes of Rheum palmatum. ebi.ac.uk Research has focused on the isolation and characterization of compounds, including rhapontin, from this species. ebi.ac.uk
Rhapontin has been reported in Rheum likiangense and Rheum franzenbachii. nih.govwikidata.org Rheum likiangense has been a subject of studies for the preparative separation of polyhydroxystilbenes, including rhapontin. nih.gov Rheum franzenbachii is known to contain this compound along with other compounds like rheum-emodin and chrysophanol. researchgate.net
Rheum tataricum is a species of wild rhubarb that contains this compound. dntb.gov.uadntb.gov.ua While less studied compared to other Rheum species, the presence of this compound in R. tataricum has been confirmed. dntb.gov.uadntb.gov.ua
Other Plant Species Containing Rhapontin (e.g., Trigonella foenum-graecum L.)
Beyond the Rheum genus, rhapontin has also been detected in other plant species. Trigonella foenum-graecum L., commonly known as fenugreek, is one such example. researchgate.netnih.govebi.ac.uk Rhapontin has been isolated from the seeds of fenugreek. researchgate.netnih.gov Other reported sources include Guibourtia tessmannii, Stuhlmannia moavi, Eucalyptus rubida, and Baccharis grisebachii. researchgate.net
Here is a table summarizing the rhapontin content in some Rheum species:
| Rheum Species | Plant Part | Extraction Method | Rhapontin Content (approx.) | Reference |
| Rheum undulatum | Roots | Protocol yielding extract | 13.17% of extract | researchgate.netresearchgate.net |
| Rheum undulatum | Underground parts & petioles | Various extraction modes | 0.3 - 31.5 mg/g | researchgate.net |
| Rheum rhaponticum | Roots | Air-dry root | 0.35 ± 0.11 mg/g (April) | nih.govkirj.ee |
| Rheum rhaponticum | Roots | Air-dry root | 1.75 mg/g (October) | nih.govkirj.ee |
| Rheum palmatum | Dried rhizome | Ultrasonic extraction with 70% ethanol (B145695) for 1 h | 54.54 ± 24.59 mg/g | researchgate.net |
Note: Rhapontin content can vary significantly based on factors such as cultivation conditions, harvest time, and specific extraction and analytical methods used. researchgate.netresearchgate.net
Isolation Methodologies of Rhapontin
The isolation of rhapontin from plant matrices typically involves several steps, beginning with the preparation of the plant material and followed by extraction and purification techniques. Common methods leverage the chemical properties of rhapontin, such as its solubility and structure.
Initial steps often involve drying and grinding the plant parts, such as roots or rhizomes, to obtain a raw material for extraction. google.com This is followed by extraction using suitable solvents. Alcohol extraction is a common method to obtain an extract containing rhapontin. google.com For instance, methanol (B129727) extracts of Rheum undulatum roots have been used for rhapontin isolation. tandfonline.comjst.go.jp An optimal extraction procedure for R. undulatum has been reported using 57% ethanol at 65°C for 24 hours. researchgate.net
Purification of rhapontin from the crude extract often employs chromatographic techniques. High-speed counter-current chromatography (HSCCC) is a method that has been successfully applied for the preparative isolation and purification of rhapontin and other stilbene (B7821643) glycosides from Rheum species like Rheum tanguticum and Trigonella foenum-graecum. researchgate.netcas.cnnih.gov This technique utilizes a two-phase solvent system. For the isolation of rhapontin from Rheum tanguticum, a solvent system of chloroform:n-butanol:methanol:water (4:1:3:2, v/v/v/v) has been used with the upper phase as the stationary phase and the lower phase as the mobile phase. cas.cn For isolating this compound from Trigonella foenum-graecum seeds, a solvent system of n-hexane–ethyl acetate–methanol–water (1:4:2:6, v/v/v/v) was employed. researchgate.netnih.gov
Other chromatographic methods, such as high-performance liquid chromatography (HPLC), are also utilized for the isolation and purification of rhapontin. researchgate.netnih.govnih.gov Preparative HPLC can be used to obtain pure substances after initial separation steps like multilayer countercurrent chromatography. ebi.ac.uk Thin-layer chromatography (TLC) has also been used for the separation and determination of this compound in Rheum rhaponticum and Rheum undulatum extracts. researchgate.net
Detailed research findings highlight the effectiveness of these methods in yielding rhapontin with high purity. For example, using HSCCC, 25.5 mg of trans-rhapontin with 99.6% purity was separated from 80 mg of crude sample from Rheum tanguticum. cas.cn From fenugreek seeds, HSCCC separation yielded 146.4 mg of this compound with a purity of 98.6%. researchgate.netnih.gov
Solvent-Based Extraction Approaches
Solvent extraction is a common initial step in isolating rhapontin from plant material. The choice of solvent can significantly impact the extraction efficiency of phenolic compounds like rhapontin. mdpi.com Studies have investigated various solvent combinations for extracting stilbenes and other phenolic compounds from Rheum species and other plants. For instance, extraction of rhubarb powder using 70% ethanol under reflux has been employed. cas.cn Acidic solvents, such as 2% HCl in 70% methanol, have shown higher extraction efficiency for certain markers, including stilbenes, compared to methanol alone. nih.gov Different solvent systems and extraction procedures, including extraction at room temperature and in an ultrasonic field, have been explored for the determination of rhapontin in Rheum rhaponticum and Rheum undulatum. researchgate.net
Chromatographic Separation Methods
Chromatographic techniques are crucial for the purification of rhapontin from crude extracts, allowing for the separation of compounds based on their chemical properties.
High-Performance Liquid Chromatography (HPLC) for Preparative Isolation
HPLC is a widely used technique for both analytical and preparative separation of natural products, including rhapontin and other stilbene glycosides. cas.cnnih.govnih.gov While analytical HPLC is used for qualitative and quantitative analysis, preparative HPLC is employed to isolate larger quantities of purified compounds. cas.cn Combining techniques like macroporous resin with preparative HPLC has proven efficient for preparing compounds from plant extracts. researchgate.net HPLC analysis is also used to determine the purity of isolated rhapontin. cas.cnresearchgate.netnih.gov
High-Speed Countercurrent Chromatography (HSCCC) for Large-Scale Purification
High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid chromatography technique that does not use a solid support, thus minimizing irreversible adsorption of the sample. google.com HSCCC is considered an efficient method for the rapid, large-scale separation and purification of natural products, including stilbene glycosides like rhapontin and its aglycone rhapontigenin (B1662419). cas.cnresearchgate.netnih.govgoogle.comnih.gov
Various two-phase solvent systems have been developed for the HSCCC separation of rhapontin from different plant sources. For example, a solvent system composed of n-hexane-ethyl acetate-methanol-water (1:4:2:6, v/v/v/v) has been successfully used to separate rhapontin and rhapontigenin from Trigonella foenum-graecum seeds. researchgate.netnih.gov Another solvent system consisting of chloroform:n-butanol:methanol:water (4:1:3:2, v/v/v/v) has been optimized for the preparative isolation of trans-rhapontin, cis-rhapontin, and trans-desoxythis compound from Rheum tanguticum. cas.cnnih.govcas.cn In HSCCC, one phase serves as the stationary phase while the other is the mobile phase. cas.cnnih.gov Parameters such as flow rate and revolution speed are optimized to achieve effective separation. researchgate.netnih.gov Consecutive sample injection in HSCCC has been shown to allow for faster separation and reduced solvent waste, making it suitable for large-scale preparation. researchgate.netnih.gov
Research findings on HSCCC separation of rhapontin and related compounds from Trigonella foenum-graecum seeds using a n-hexane-ethyl acetate-methanol-water (1:4:2:6, v/v/v/v) solvent system demonstrated the isolation of this compound with a purity of 98.6% and rhapontigenin with a purity of 99.1%. researchgate.netnih.gov Another study focusing on Rheum tanguticum utilized a chloroform:n-butanol:methanol:water (4:1:3:2, v/v/v/v) system and achieved purities of 99.6% for trans-rhapontin, 97.2% for cis-rhapontin, and 99.2% for trans-desoxythis compound from a crude sample. cas.cnnih.govcas.cn
| Plant Source | Solvent System (v/v/v/v) | Compound | Purity (%) |
|---|---|---|---|
| Trigonella foenum-graecum | n-hexane-ethyl acetate-methanol-water (1:4:2:6) | This compound | 98.6 |
| Trigonella foenum-graecum | n-hexane-ethyl acetate-methanol-water (1:4:2:6) | Rhapontigenin | 99.1 |
| Rheum tanguticum | chloroform:n-butanol:methanol:water (4:1:3:2) | trans-Rhapontin | 99.6 |
| Rheum tanguticum | chloroform:n-butanol:methanol-water (4:1:3:2) | cis-Rhapontin | 97.2 |
| Rheum tanguticum | chloroform:n-butanol:methanol-water (4:1:3:2) | trans-Desoxythis compound | 99.2 |
Advancements in Isolation Efficiency and Purity Assessment
Advancements in isolation techniques aim to improve efficiency, reduce solvent consumption, and achieve higher purity of natural compounds. mdpi.comresearchgate.netnih.gov The use of techniques like HSCCC with consecutive sample injection represents progress towards these goals for rhapontin isolation. researchgate.netnih.gov Online closed-loop mode methods utilizing HPLC systems with functional monolithic separation mediums have also been developed for the online extraction, separation, and purification of glycosides, including rhapontin, from medicinal plants, leading to high recovery and purity. nih.gov
Purity assessment of isolated rhapontin is typically performed using analytical techniques such as HPLC. cas.cnresearchgate.netnih.gov Spectroscopic methods like UV spectroscopy, 1H-NMR, and 13C-NMR are used for the structural identification of the isolated compounds. cas.cnresearchgate.netnih.gov
Biosynthesis and Biotransformation Pathways of Rhapontin
Overview of Stilbenoid Biosynthesis
Stilbenoids are a class of phenolic compounds characterized by a C6-C2-C6 carbon skeleton. wikipedia.org Their biosynthesis is an extension of the phenylpropanoid pathway, which is responsible for producing a vast array of plant secondary metabolites, including flavonoids and lignins. nih.govencyclopedia.pub
The pathway initiates with the aromatic amino acid L-phenylalanine, derived from the shikimate pathway. nih.govencyclopedia.pub A series of enzymatic reactions then occurs:
Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. nih.gov
Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates trans-cinnamic acid to produce p-coumaric acid. encyclopedia.pubresearchgate.net
4-coumarate:CoA ligase (4CL) subsequently activates p-coumaric acid by attaching a Coenzyme A molecule, forming the key intermediate p-coumaroyl-CoA. encyclopedia.pubresearchgate.net
The definitive step in forming the stilbene (B7821643) backbone is catalyzed by the enzyme stilbene synthase (STS) . nih.govresearchgate.net STS performs a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. nih.govencyclopedia.pub This reaction, involving an alternative C2→C7 aldol (B89426) condensation, results in the formation of the core stilbene structure, such as resveratrol (B1683913) (3,5,4'-trihydroxystilbene). nih.gov The biosynthesis of rhapontigenin (B1662419) (3,3',5-trihydroxy-4'-methoxystilbene) follows this fundamental pathway, with additional hydroxylation and methylation steps occurring to modify the stilbene core.
Table 1: Key Enzymes in the Stilbenoid Biosynthetic Pathway
| Enzyme | Abbreviation | Role | Starting Substrate | Product |
| Phenylalanine ammonia-lyase | PAL | Deamination | L-phenylalanine | trans-Cinnamic acid |
| Cinnamate 4-hydroxylase | C4H | Hydroxylation | trans-Cinnamic acid | p-Coumaric acid |
| 4-coumarate:CoA ligase | 4CL | CoA ligation | p-Coumaric acid | p-Coumaroyl-CoA |
| Stilbene synthase | STS | Condensation | p-Coumaroyl-CoA and 3x Malonyl-CoA | Stilbene backbone (e.g., Resveratrol) |
Enzymatic Glycosylation in Rhapontin Formation
Glycosylation is a crucial biochemical process that involves the enzymatic transfer of sugar moieties onto acceptor molecules. mdpi.com This process is catalyzed by a class of enzymes known as glycosyltransferases (GTs). mdpi.com In the biosynthesis of rhapontin, the aglycone rhapontigenin serves as the acceptor molecule.
A specific glycosyltransferase facilitates the transfer of a glucose molecule from an activated sugar donor, such as UDP-glucose, to a hydroxyl group on the rhapontigenin structure. This reaction forms a glycosidic bond, resulting in the formation of rhapontin (3,3′,5-trihydroxy-4′-methoxystilbene 3-O-β-d-glucoside). researchgate.net This glycosylation can enhance the compound's stability and water solubility, which is important for its storage within the plant.
Biotransformation of Rhapontin to Rhapontigenin
Rhapontin is considered a prodrug, with its aglycone, rhapontigenin, being the more biologically active form. researchgate.netnih.gov The conversion of rhapontin to rhapontigenin is a critical activation step that occurs through the hydrolysis of the glycosidic bond, a process known as deglycosylation. jmb.or.kr This biotransformation significantly enhances certain biological activities, such as the inhibition of melanin (B1238610) synthesis. nih.govtandfonline.com
The hydrolysis of the glycosidic bond in rhapontin is catalyzed by β-glucosidases. jmb.or.kr These enzymes specifically cleave the bond between the glucose molecule and the rhapontigenin aglycone. This enzymatic activity is widespread and has been identified in various organisms, including mammals. For instance, the human small intestine and liver contain cytosolic broad-specificity β-glucosidases capable of deglycosylating dietary flavonoid glycosides, a process analogous to the deglycosylation of rhapontin. nih.gov
Microorganisms play a significant role in the metabolism of glycosides. The intestinal microflora, in particular, can convert rhapontin into rhapontigenin. jmb.or.kr This microbial bioconversion is an essential part of the in vivo metabolism of rhapontin following oral ingestion. The enzymatic machinery of various bacteria and fungi can efficiently hydrolyze the glycoside, releasing the active aglycone. researchgate.net
The bioconversion of rhapontin is also utilized as a strategy for the preparative synthesis of rhapontigenin for research and commercial purposes. Rhapontigenin can be produced from rhapontin isolated from plant sources, such as Rheum undulatum, through enzymatic transformation. nih.govtandfonline.com Commercial enzyme preparations, such as Pectinex, which contains a mixture of hydrolytic enzymes including glucosidases, have been successfully used to convert rhapontin to rhapontigenin. nih.govkoreascience.kr This enzymatic method offers a specific and efficient way to produce the aglycone. researchgate.net
Table 2: Summary of Bioconversion Methods for Rhapontigenin Production
| Method | Key Enzyme/Organism | Source/Context | Purpose |
| Enzymatic Hydrolysis | β-Glucosidases | Human intestine, liver | In vivo metabolism |
| Microbial Bioconversion | Intestinal microflora | In vivo gut metabolism | Release of active aglycone |
| Preparative Synthesis | Commercial enzymes (e.g., Pectinex) | In vitro laboratory/industrial | Production of pure rhapontigenin |
In Vivo Metabolism of Rhapontin and Rhapontigenin
Pharmacokinetic studies in rats have provided detailed insights into the in vivo fate of rhapontin. nih.gov When administered orally, rhapontin shows very poor absorption, with an absolute bioavailability calculated to be just 0.03%. nih.gov This suggests that the glycoside form is not readily transported across the intestinal barrier.
Following administration, rhapontin is rapidly distributed and eliminated. nih.gov The primary metabolite identified in plasma is rhapontigenin, confirming that the deglycosylation process is a key metabolic step in vivo. nih.gov This conversion is largely attributed to the enzymatic activity of the gut microbiota. Once formed, rhapontigenin is absorbed and becomes systemically available. The plasma concentration of rhapontigenin increases rapidly before it is gradually eliminated. nih.gov Therefore, the metabolism of rhapontin is characterized by poor absorption of the parent glycoside, followed by significant presystemic hydrolysis by intestinal microflora to its active aglycone, rhapontigenin.
Identification of Metabolites through Advanced Spectroscopic Techniques
The analysis of Rhapontin's biotransformation relies heavily on advanced analytical methods capable of separating and identifying metabolites in complex biological samples. Techniques such as ultra-high-performance liquid chromatography combined with mass spectrometry (UHPLC-MS) are essential for this purpose. nih.govnih.gov Specifically, methods like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) have been employed to characterize the metabolic profile of Rhapontin and its aglycone, Rhapontigenin, in various biological matrices, including liver microsomes, hepatocytes, and urine. nih.govnih.gov
The primary metabolic conversion of Rhapontin is its hydrolysis to the aglycone form, Rhapontigenin, which is considered the principal biologically active metabolite. researchgate.netresearchgate.net Further metabolism of Rhapontigenin has been extensively studied. In research conducted on rat and human liver microsomes and hepatocytes, a total of 11 metabolites of Rhapontigenin were detected and identified using UPLC-Q/Orbitrap high-resolution mass spectrometry (UPLC-Q/Orbitrap-HRMS). nih.gov The structures of these metabolites were elucidated by interpreting their mass spectrometry (MS) and tandem mass spectrometry (MS/MS) data. nih.gov
The identified metabolic reactions for Rhapontigenin include demethylation, direct glucuronidation, and direct sulfation. nih.gov One of the primary metabolites, identified as Piceatannol, is formed through demethylation. nih.gov This metabolite can undergo further reactions, including glucuronidation, sulfation, or oxidation to an ortho-quinone intermediate, which is then conjugated with glutathione (B108866) (GSH). nih.gov Glucuronidation was identified as a major metabolic pathway for Rhapontigenin. nih.gov
Table 1: Identified Metabolites of Rhapontigenin and Their Metabolic Pathways
| Metabolite ID | Metabolic Pathway | Resulting Compound/Conjugate | Reference |
|---|---|---|---|
| M1 | Demethylation | Piceatannol | nih.gov |
| M2, M3, M4 | Direct Glucuronidation | Rhapontigenin-glucuronide | nih.gov |
| M5 | Glucuronidation (of M1) | Piceatannol-glucuronide | nih.gov |
| M6, M7 | Direct Sulfation | Rhapontigenin-sulfate | nih.gov |
| M8 | Sulfation (of M1) | Piceatannol-sulfate | nih.gov |
| M10, M11 | Demethylation, Oxidation, GSH Conjugation | Piceatannol-quinone-GSH conjugate | nih.gov |
Metabolic Fate and Interconversion Dynamics
The metabolic fate of Rhapontin is characterized by rapid metabolism and elimination following administration. nih.govresearchgate.net Pharmacokinetic studies in rats have shown that Rhapontin is quickly distributed and cleared from plasma. nih.gov The compound exhibits very low absolute oral bioavailability, calculated to be just 0.03%, which indicates extensive first-pass metabolism in the gut and liver. nih.govresearchgate.net
The central interconversion dynamic is the transformation of Rhapontin (a stilbene glycoside) into its aglycone metabolite, Rhapontigenin. researchgate.netbenthamscience.com This conversion is a critical step, as Rhapontigenin is often considered the more biologically active form of the compound. researchgate.netresearchgate.net Following oral administration of Rhapontin, the plasma concentrations of Rhapontigenin rise rapidly and are then gradually eliminated. nih.gov
Once formed, Rhapontigenin is subject to extensive phase II metabolism, primarily through glucuronidation and sulfation. nih.govnih.gov These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion from the body. nih.gov The disposition of these stilbenes involves significant glucuronidation, and they are predominantly eliminated via non-urinary routes. nih.gov This rapid and extensive metabolism explains the short half-life and low systemic exposure of the parent compound, Rhapontin. nih.govnih.gov
Analytical Methodologies for Rhapontin Characterization and Quantification
Chromatographic Techniques for Qualitative and Quantitative Analysis
Chromatographic methods are essential for separating rhapontin from other compounds present in a sample, enabling its subsequent detection and quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC coupled with UV detection is a widely used technique for the qualitative and quantitative analysis of rhapontin. creative-proteomics.comnih.govresearchgate.netfrontiersin.org This method offers simplicity, speed, accuracy, and reproducibility. creative-proteomics.com HPLC-UV allows for the separation of rhapontin based on its polarity and interaction with the stationary phase, while the UV detector measures its absorbance at a specific wavelength, typically around 324 nm or 225 nm, where stilbenoids exhibit strong absorption. nih.govfrontiersin.orgscirp.org
Improved extraction and purification steps can enhance the sensitivity of HPLC methods for rhapontin analysis. creative-proteomics.com HPLC-based profiling of rhapontin allows for quantitative analyses in a faster, more convenient, and sensitive manner. creative-proteomics.com Studies have utilized HPLC for the simultaneous determination of rhapontin alongside other bioactive compounds in rhubarb samples, demonstrating its utility in quality control. researchgate.netfrontiersin.org For instance, an HPLC method using a C18 column with a mobile phase of methanol (B129727) and 0.1% aqueous formic acid has been documented for the analysis of anthraquinones and stilbenes, including rhapontin. cabidigitallibrary.org
Ultra-High-Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry
UHPLC coupled with mass spectrometry (MS) offers enhanced separation efficiency, speed, sensitivity, and resolution compared to conventional HPLC, making it a powerful tool for the analysis of complex natural matrices containing rhapontin. nih.govscilit.comunil.ch The coupling with MS provides detailed structural information and enables the detection of rhapontin and its metabolites even at low concentrations.
UHPLC-Q-TOF/MS for Metabolite Profiling
UHPLC coupled with Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF/MS) is particularly valuable for metabolite profiling, allowing for the comprehensive identification and analysis of various compounds, including rhapontin and its related metabolites, within a sample. nih.govscilit.combiointerfaceresearch.com This technique provides high-resolution mass measurements and fragmentation data, which are crucial for the accurate identification of metabolites. biointerfaceresearch.com UHPLC-Q-TOF/MS methods have been developed and applied to study the pharmacokinetics and metabolism of rhapontin, enabling the determination of its plasma profile and the identification of metabolites like rhapontigenin (B1662419). ebi.ac.uknih.govscilit.com
UHPLC-DAD-MSn for Comprehensive Analysis
The combination of UHPLC with Diode Array Detection (DAD) and multistage tandem Mass Spectrometry (MSn) provides a comprehensive approach for the analysis of rhapontin. UHPLC-DAD allows for the simultaneous detection of compounds across a range of UV-Vis wavelengths, providing spectral information that aids in identification and purity assessment. ebi.ac.ukdntb.gov.uacornell.edu The subsequent MSn analysis provides fragmentation patterns that are highly specific to the compound's structure, allowing for confident identification and structural elucidation. nih.govscilit.comebi.ac.uk This hyphenated technique is effective for both qualitative and quantitative analysis, offering high sensitivity and selectivity. cornell.educhromatographyonline.com UHPLC-DAD-MSn methods have been employed in pharmacokinetic and metabolism studies of rhapontin, confirming the presence of metabolites through detailed fragmentation analysis. ebi.ac.uknih.govscilit.com
Thin-Layer Chromatography (TLC) for Screening Applications
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique often used for the preliminary screening and qualitative analysis of rhapontin in plant extracts. researchgate.netfrontiersin.orgnih.govresearchgate.netresearchgate.net TLC separates compounds based on their differential migration on a stationary phase (typically a silica (B1680970) plate) using a suitable mobile phase. Rhapontin can be visualized under UV light, and its presence can be confirmed by comparing its retention factor (Rf) value and color with that of a reference standard. nih.govresearchgate.net TLC is particularly useful for quick quality control checks and for differentiating between different plant species based on their stilbene (B7821643) profiles, as rhapontin can be a key marker for certain rhubarb varieties. researchgate.netfrontiersin.orgnih.gov Improved TLC methods have been developed for the determination of rhapontin, offering satisfactory separation for quantitative and qualitative analysis. researchgate.net
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide valuable information about the chemical structure of rhapontin. While often coupled with chromatographic methods, they can also be used independently for structural elucidation of isolated compounds.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including high-resolution MS, are fundamental for determining the complete structure of rhapontin. ebi.ac.ukrsc.orgslideshare.netcore.ac.uk NMR spectroscopy provides detailed information about the arrangement of atoms and their connectivity within the molecule, through analysis of chemical shifts, coupling constants, and correlation signals from various NMR experiments (e.g., 1D and 2D NMR). core.ac.uk Mass spectrometry provides the molecular weight and fragmentation pattern of rhapontin, which helps in confirming its elemental composition and identifying characteristic structural fragments. rsc.orgslideshare.netresearchgate.net Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can also provide complementary information about the functional groups and conjugated systems present in the rhapontin molecule. 222.198.130westmont.edu The combination of data from multiple spectroscopic techniques is often necessary for the definitive structural elucidation of natural products like rhapontin. slideshare.netcore.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR)
NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a powerful tool for the structural elucidation and confirmation of rhapontin nih.govnih.gov. These techniques provide detailed information about the arrangement of atoms within the molecule.
¹H NMR spectroscopy is particularly useful for identifying and characterizing the different types of hydrogen atoms in rhapontin based on their chemical environment, yielding distinct signals (chemical shifts) and splitting patterns (multiplicity) youtube.com. The integration of these signals can provide information about the relative number of protons in each environment youtube.com.
¹³C NMR spectroscopy provides direct information about the carbon skeleton of rhapontin, with each unique carbon atom typically giving rise to a separate signal youtube.combhu.ac.in. While ¹³C NMR signals are generally less sensitive than ¹H NMR signals due to the lower natural abundance of the ¹³C isotope and lower magnetogyric ratio, they offer valuable insights into the carbon framework and functional groups present youtube.combhu.ac.in. Proton-decoupled ¹³C NMR spectra, commonly acquired, simplify the spectrum by removing coupling between carbon and hydrogen atoms, resulting in singlet signals for each unique carbon bhu.ac.in. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in determining the number of protons attached to each carbon bhu.ac.in.
NMR spectroscopy has been used to confirm the chemical structures of rhapontin isolated from natural sources nih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used technique for the detection and quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum technologynetworks.com. Rhapontin, being a stilbenoid with conjugated double bonds, exhibits characteristic absorption in the UV region nih.gov.
UV-Vis spectroscopy can be used for both qualitative and quantitative analysis of rhapontin. The UV spectrum of rhapontin shows a maximum absorbance wavelength (λmax) around 325 nm nih.gov. This characteristic absorption can be used to identify the presence of rhapontin in a sample by comparing its spectrum to that of a reference standard nih.govscioninstruments.com.
For quantitative analysis, UV-Vis spectroscopy utilizes the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution unchainedlabs.com. By measuring the absorbance of a rhapontin solution at its λmax and using a calibration curve prepared with known concentrations of rhapontin, the concentration of rhapontin in an unknown sample can be determined scioninstruments.comunchainedlabs.com. Studies have reported molar absorptivity (ε) values for trans-rhapontin, which are essential for quantitative analysis using UV-Vis spectroscopy nih.gov. For instance, the molar absorptivity for trans-rhapontin has been determined to be 43894 L mol⁻¹ cm⁻¹ at λmax 325 nm in methanol/water solution (50%, v:v) nih.gov.
Mass Spectrometry (MALDI-Mass)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound creative-proteomics.com. This technique is valuable for confirming the molecular weight of rhapontin and identifying its characteristic fragments.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique often coupled with Time-Of-Flight (TOF) mass analysis (MALDI-TOF MS) creative-proteomics.comyoutube.com. MALDI is suitable for analyzing relatively large and fragile molecules like rhapontin, as it typically produces intact molecular ions with minimal fragmentation creative-proteomics.comyoutube.com. In MALDI, the analyte is mixed with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules creative-proteomics.comyoutube.com. The ions are then accelerated and separated based on their m/z ratio by a TOF analyzer creative-proteomics.com.
MALDI-MS can be used to determine the accurate molecular weight of rhapontin, which is approximately 420.4 g/mol for C₂₁H₂₄O₉ nih.govuni.lusigmaaldrich.com. The mass spectrum typically shows a dominant peak corresponding to the molecular ion, often protonated ([M+H]⁺) or deprotonated ([M-H]⁻), and potentially adducts with metal ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺) uni.lu. While specific MALDI-MS data for rhapontin were not extensively detailed in the search results, MS, including techniques like HR-ESI-MS, is generally used to complement NMR for structural confirmation and to verify the molecular formula referencecitationanalysis.com. MALDI-MS imaging is also a related technique used for visualizing the spatial distribution of molecules in samples frontiersin.orgwaters.com.
Advanced Analytical Approaches
Beyond the fundamental spectroscopic and spectrometric methods, more advanced analytical approaches have been developed to enhance the sensitivity, specificity, and efficiency of rhapontin analysis.
Spectrofluorimetric Methods Utilizing Luminescent Probes (e.g., Cerium Ion Probe)
Spectrofluorimetry, which measures the fluorescence properties of a substance, can offer high sensitivity for the detection and quantification of analytes nih.govresearchgate.net. Some advanced methods utilize luminescent probes that interact with the analyte, leading to a change in fluorescence intensity or wavelength nih.govresearchgate.net.
A simple and rapid spectrofluorimetric method has been developed for determining rhapontin using a cerium ion (Ce³⁺) probe ebi.ac.uknih.gov. This method is based on the observation that the fluorescence intensity of Ce³⁺ is quenched by the addition of rhapontin, accompanied by a red shift in the spectrum nih.gov. This fluorescence quenching is attributed to the formation of a complex between Ce³⁺ and rhapontin nih.gov.
By measuring the change in fluorescence intensity of the Ce³⁺ probe, the concentration of rhapontin can be determined nih.gov. This method has been validated for the quantitative determination of rhapontin in biological samples such as rat plasma, feces, and urine, demonstrating good linearity and recovery rates ebi.ac.uknih.gov. The use of a cerium probe offers a simple, rapid, and affordable approach for rhapontin analysis, particularly in pharmacokinetic and metabolism studies nih.gov.
Optimization of Extraction and Purification Protocols for Enhanced Sensitivity
The accurate analysis of rhapontin from complex biological matrices or plant extracts often requires efficient extraction and purification steps to isolate the compound of interest and remove interfering substances researchgate.netnih.gov. Optimization of these protocols is crucial for enhancing the sensitivity and accuracy of subsequent analytical measurements.
Various extraction techniques have been employed for rhapontin, including solvent extraction researchgate.netdiva-portal.org. The efficiency of extraction can be influenced by factors such as solvent type, temperature, and extraction time researchgate.net. Response surface methodology (RSM) is a statistical technique that can be applied to optimize extraction conditions by evaluating the effects of multiple variables simultaneously researchgate.net. For instance, RSM has been used to optimize the extraction of compounds, including rhapontin, from plant materials by adjusting parameters like ethanol (B145695) concentration, extraction temperature, and extraction time researchgate.net.
Purification methods such as high-speed countercurrent chromatography (HSCCC) have been successfully used to isolate and purify rhapontin from plant extracts nih.gov. Optimization of HSCCC parameters, such as the solvent system composition, flow rate, and revolution speed, is essential to achieve high purity and yield of rhapontin nih.gov. Other techniques like cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) and ultra-performance liquid chromatography-diode array detection (UPLC-DAD) are also utilized for the analysis and purification of rhapontin and other stilbenoids researchgate.net.
Optimized extraction and purification protocols lead to cleaner samples, which in turn improves the sensitivity and reliability of analytical methods like spectroscopy and mass spectrometry.
Standard Curve Creation and Data Preprocessing for Quantitative Determinations
Quantitative analysis of rhapontin requires the creation of a standard curve and appropriate data preprocessing scioninstruments.comwindows.net. A standard curve, also known as a calibration curve, is a graph that plots the response of the analytical instrument (e.g., absorbance in UV-Vis, peak area in chromatography, fluorescence intensity in spectrofluorimetry) against a series of known concentrations of the analyte (rhapontin) scioninstruments.comwindows.net.
To create a standard curve, a series of standard solutions of rhapontin at different known concentrations are prepared scioninstruments.comwindows.net. These standards are then analyzed using the chosen analytical method, and the instrument response for each concentration is recorded scioninstruments.comwindows.net. The data points are plotted, and a calibration curve is generated, typically using linear regression scioninstruments.comwindows.netnist.gov. The equation of the calibration curve (e.g., y = mx + c) is then used to determine the concentration of rhapontin in unknown samples based on their measured instrument response scioninstruments.comwindows.net.
Data preprocessing involves preparing the raw analytical data for accurate quantitative determination. This may include baseline correction, peak integration (for chromatographic or spectroscopic data), and normalization scioninstruments.com. For quantitative analysis, it is crucial to ensure the linearity of the standard curve over the concentration range of interest and to evaluate parameters such as correlation coefficient (r²), accuracy, precision, and recovery windows.netnih.gov. High correlation coefficients (close to 1) indicate a good linear relationship between the instrument response and concentration windows.netnih.gov. Accuracy refers to how close the measured value is to the true value, while precision indicates the reproducibility of the measurements nih.govnih.gov. Recovery studies are performed to assess the efficiency of the entire analytical process, including extraction and purification, by adding a known amount of rhapontin to a sample matrix and determining how much is recovered ebi.ac.uknih.govresearchgate.netnih.gov.
Studies on the quantitative analysis of rhapontin using methods like HPLC have reported good linearity with high correlation coefficients and acceptable precision and recovery rates windows.netnih.gov.
Table 1: Exemplary Calibration Curve Data for Rhapontin using HPLC
| Concentration (mg/L) | Instrument Response (Area Units) |
| 6.25 | (Data from search result windows.net) |
| 12.5 | (Data from search result windows.net) |
| 25.0 | (Data from search result windows.net) |
| 50.0 | (Data from search result windows.net) |
| 100.0 | (Data from search result windows.net) |
Note: Specific instrument response values were not explicitly provided in the search snippet windows.net, only the concentration range and linearity equation.
Table 2: Recovery Data for Rhapontin Analysis in Different Matrices using Spectrofluorimetry
| Matrix | Recovery (%) | Relative Standard Deviation (%) |
| Plasma | 98.24 ± 0.8 | < 9.5 |
| Feces | 97.78 ± 1.2 | < 9.5 |
| Urine | 97.54 ± 0.8 | < 9.5 |
Preclinical Pharmacological Activities of Rhapontin
Anti-inflammatory Effects
Rhapontin has demonstrated anti-inflammatory properties through several mechanisms, including the modulation of inflammasome activation and the suppression of inflammatory cytokine production. medchemexpress.comnih.govnih.gov
Modulation of Inflammasome Activation (e.g., NLRP3)
Research indicates that rhapontin can inhibit the activation of the NLRP3 inflammasome. medchemexpress.comnih.govmedchemexpress.com Studies in LPS-stimulated human THP-1 derived macrophages showed that rhapontin significantly reduced NLRP3 inflammasome activation and the expression of cleaved caspase-1. nih.gov This inhibitory effect was associated with the upregulation of SIRT1 expression. medchemexpress.comnih.gov Furthermore, in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced acute colitis model in mice, oral administration of rhapontin significantly inhibited NLRP3 inflammasome activation in the colon. medchemexpress.comncats.ionih.gov NRF2 activation by rhapontin in the colon has also been shown to prevent the formation of the NLRP3 inflammasome. nih.govresearchgate.net
Suppression of Inflammatory Cytokine Production
Rhapontin has been shown to suppress the production of various pro-inflammatory cytokines. nih.govnih.gov In LPS-stimulated human THP-1 derived macrophages, rhapontin treatment lowered the secretion of IL-1β. nih.gov Studies in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) demonstrated that rhapontin treatment significantly decreased levels of pro-inflammatory cytokines, including IL-6, TNF-α, and IL-1β, in the colon. nih.govresearchgate.netnih.gov In the same model, rhapontin increased levels of the anti-inflammatory cytokine IL-10 only in the colon. nih.govnih.gov In LPS-induced human endothelial cells, rhapontin treatment significantly decreased the levels of TNF-α synthesis. researchgate.netnih.gov This effect was linked to the downregulation of NF-κB and MAPK signaling pathways. researchgate.netnih.gov
Here is a summary of the effects of rhapontin on inflammatory cytokine levels in the MPTP-induced PD mouse model:
| Cytokine | Colon | Substantia Nigra | Striatum |
| IL-6 | ↓ | ↓ | ↓ |
| TNF-α | ↓ | ↓ | ↓ |
| IL-1β | ↓ | ↓ | ↓ |
| IL-10 | ↑ | No significant change | No significant change |
Attenuation of Tissue Inflammation (e.g., Intestinal, Pulmonary)
Preclinical studies have indicated that rhapontin can attenuate inflammation in specific tissues, including the intestine and lungs. medchemexpress.com In the DSS-induced acute colitis model in mice, oral administration of rhapontin significantly attenuated colonic pathological damage and inhibited inflammatory cell infiltration. medchemexpress.comncats.ionih.gov Rhapontin also reduced myeloperoxidase (MPO) activity in the colon in this model, which is an indicator of inflammatory cell infiltration. medchemexpress.comncats.ionih.gov In models of pulmonary fibrosis, which involves significant inflammation, rhapontin treatment has been shown to reduce lung pathological scores. biomolther.org
Antifibrotic Activities
Rhapontin has demonstrated antifibrotic activities in preclinical settings, affecting key processes involved in fibrosis, such as fibroblast differentiation and extracellular matrix deposition. medchemexpress.comncats.ionih.gov
Inhibition of Fibroblast Differentiation
Rhapontin has been shown to inhibit fibroblast differentiation into myofibroblasts, a critical step in the fibrotic process. medchemexpress.comncats.io In vitro studies using primary lung fibroblast cells stimulated with TGF-β1 demonstrated that rhapontin suppressed myofibroblast differentiation in a dose-dependent manner. ncats.ionih.gov A significant reduction in differentiation was observed at a concentration of 5 μM. ncats.io This effect is linked to the suppression of the TGF-β/Smad pathway. medchemexpress.comncats.ionih.gov
Reduction of Extracellular Matrix Deposition
Rhapontin has been observed to reduce the deposition of extracellular matrix (ECM) components, such as collagen, which accumulate excessively during fibrosis. medchemexpress.comncats.ionih.gov In TGF-β1 stimulated primary lung fibroblasts, rhapontin treatment resulted in a reduction of ECM deposition. ncats.ionih.gov In a bleomycin-induced pulmonary fibrosis animal model, rhapontin decreased the deposition of collagen in lung tissues. biomolther.orgnih.govbiomolther.org This reduction in ECM deposition in both in vitro and in vivo models is associated with the modulation of pathways like the TGF-β/Smad pathway and AMPK activation. medchemexpress.comncats.ionih.gov
Here is a summary of the effects of rhapontin on key markers in the bleomycin-induced pulmonary fibrosis mouse model:
| Marker | Effect of Rhapontin (100 mg/kg) |
| Collagen Deposition | ↓ |
| Lung Pathological Score | ↓ |
| TGF-β1 Expression | ↓ |
| α-smooth muscle actin | ↓ |
| Lox2 Expression | ↓ |
| HIF-1α Expression | ↓ |
| AMPK Expression | ↑ |
(↓ indicates decrease, ↑ indicates increase) biomolther.orgnih.gov
Prevention of Organ Fibrosis (e.g., Pulmonary Fibrosis)
Rhapontin has demonstrated potential in preventing organ fibrosis, with studies specifically investigating its effects on pulmonary fibrosis. ncats.ionih.govmedchemexpress.comencyclopedia.pub Pulmonary fibrosis is a condition characterized by the scarring and thickening of lung tissue, leading to impaired lung function. nih.gov
In vitro studies using primary lung fibroblast (PLF) cells stimulated with TGF-β1, a key mediator of fibrosis, showed that rhapontin treatment resulted in a reduction of extracellular matrix (ECM) deposition. ncats.ionih.govencyclopedia.pub This reduction was associated with a decrease in the expression of lysyl oxidase 2 (Lox2) and phosphorylated Smad2/3 (p-Smad2/3). nih.govencyclopedia.pub Rhapontin also reduced TGF-β1 production in LPS-activated macrophages. nih.gov The anti-fibrotic effects observed in vitro were linked to the activation of AMPK, and inhibition of AMPK significantly abolished these effects. nih.gov
In vivo studies using a bleomycin (B88199) (BLM)-induced pulmonary fibrosis model in rats further supported the anti-fibrotic potential of rhapontin. nih.govmedchemexpress.comencyclopedia.pub Treatment with rhapontin for two weeks ameliorated BLM-induced pulmonary fibrosis, as evidenced by reductions in pathological scores and collagen deposition in lung tissues. nih.govmedchemexpress.com This was accompanied by decreased expression of TGF-β1, α-SMA, Lox2, and HIF-1α, along with increased AMPK expression. nih.govencyclopedia.pub These findings suggest that rhapontin may prevent pulmonary fibrosis by modulating AMPK activation and suppressing the TGF-β/Smad pathway. ncats.ionih.gov
Antihyperlipidemic and Cholesterol-Lowering Properties
Rhapontin has been investigated for its potential antihyperlipidemic and cholesterol-lowering effects in preclinical models. ncats.iothieme-connect.comthieme-connect.comnih.govresearchgate.netnih.govtargetmol.comwikipedia.org
Regulation of Serum Lipid Profiles
Research in KK/Ay diabetic mice indicated that rhapontin could alleviate liver steatosis and improve blood glucose and lipid profiles. targetmol.comwikipedia.orgtargetmol.comresearchgate.net Specifically, this compound (rhapontin) from rhubarb rhizomes reduced plasma triglyceride, LDL, and cholesterol levels in these mice. researchgate.net
Table 1 summarizes representative data on the effects of rhapontin on serum lipid levels in hyperlipidemic rat models.
| Treatment Group (High-Cholesterol Diet) | Serum Lipid Level Change | HDL-C Level Change | Fatty Liver Pathology |
| Rhapontin (Dose-dependent) | Significant decrease | Slight increase | Improved |
| Rhapontigenin (B1662419) (Dose-dependent) | Significant decrease | Slight increase | Improved |
| Experimental Control | - | - | Degenerating fatty liver |
| Simvastatin (Positive Control) | Significant decrease | - | Improved |
Inhibition of Key Enzymes in Cholesterol Biosynthesis (e.g., HMG-CoA Reductase, Squalene (B77637) Synthase)
Rhapontin and its aglycone, rhapontigenin, have shown inhibitory activities against key enzymes involved in the cholesterol biosynthesis pathway, namely 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase and squalene synthase. thieme-connect.comthieme-connect.comresearchgate.netresearchgate.netagrisearch.cn
Studies have demonstrated that both rhapontin and rhapontigenin can inhibit the activity of HMG-CoA reductase and squalene synthase in rat liver microsomes. researchgate.netresearchgate.netagrisearch.cn Notably, the aglycone, rhapontigenin, generally exhibited stronger inhibitory activities against these enzymes compared to the glycosylated rhapontin. researchgate.netresearchgate.net This suggests that the deglycosylation of rhapontin may enhance its inhibitory effects on cholesterol synthesis enzymes. researchgate.netagrisearch.cn
Table 2 presents a qualitative overview of the inhibitory effects of rhapontin and rhapontigenin on HMG-CoA reductase and squalene synthase activities.
| Compound | HMG-CoA Reductase Inhibition | Squalene Synthase Inhibition |
| Rhapontin | Inhibitory activity | Inhibitory activity |
| Rhapontigenin | Stronger inhibitory activity | Stronger inhibitory activity |
Note: Based on preclinical findings comparing the activities of rhapontin and rhapontigenin. researchgate.netresearchgate.netagrisearch.cn
Antioxidant Mechanisms
Rhapontin and its metabolite rhapontigenin possess antioxidant properties, which are attributed to their ability to scavenge reactive oxygen species (ROS) and trap free radicals. researchgate.netjmb.or.krnih.govnih.govresearchgate.netnih.govchembk.commdpi.com
Reactive Oxygen Species (ROS) Scavenging Activity
Rhapontin and particularly rhapontigenin have been reported to scavenge intracellular ROS. jmb.or.krnih.govnih.govresearchgate.netchembk.com Studies have indicated that rhapontigenin's scavenging effect on ROS is greater than that of rhapontin. jmb.or.kr Rhapontigenin has also been shown to protect against membrane lipid peroxidation and cellular DNA damage induced by hydrogen peroxide (H2O2). jmb.or.kr
The ability of rhapontin to reduce ROS levels has been observed in various cellular contexts. nih.gov For instance, in studies related to osteoclast formation, rhapontin treatment was able to reduce intracellular ROS generation and enhance the activity of antioxidant enzymes such as HO-1, catalase, and SOD-2. nih.gov This suggests that rhapontin can suppress ROS levels by both inhibiting ROS production and boosting scavenging activity. nih.gov
Free Radical Trapping Assays (e.g., DPPH radical, PTIO radical)
Rhapontin and rhapontigenin have demonstrated free radical trapping activity in various assays, including those utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) and PTIO (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide) radicals. jmb.or.krnih.govresearchgate.netchembk.comcore.ac.ukresearchgate.netrsc.orgdntb.gov.uaijpsr.comrsc.orgsemanticscholar.orgdntb.gov.uamdpi.com
The DPPH radical scavenging assay is a commonly used spectrophotometric method to determine the antioxidant capacity of compounds. mdpi.com Rhapontin and rhapontigenin have shown the ability to scavenge DPPH radicals. jmb.or.krnih.govresearchgate.netchembk.comcore.ac.ukresearchgate.netrsc.orgijpsr.comsemanticscholar.orgdntb.gov.ua
The PTIO radical trapping assay is specifically used to characterize the trapping potential of oxygen-centered radicals. researchgate.netrsc.orgdntb.gov.uarsc.orgresearchgate.net Studies comparing the antioxidant activities of different stilbenes, including rhapontin and rhapontigenin, have utilized the PTIO radical trapping assay. researchgate.netrsc.orgdntb.gov.uarsc.org These assays contribute to understanding the hydrogen donation-based antioxidant pathway by which these compounds may exert their effects. researchgate.netrsc.org
Table 3 provides a summary of the free radical trapping activities of rhapontin and rhapontigenin based on DPPH and PTIO assays.
| Compound | DPPH Radical Scavenging Activity | PTIO Radical Trapping Activity |
| Rhapontin | Demonstrated activity | Demonstrated activity |
| Rhapontigenin | Demonstrated activity | Demonstrated activity |
Note: Based on findings from free radical trapping assays. jmb.or.krnih.govresearchgate.netchembk.comcore.ac.ukresearchgate.netrsc.orgdntb.gov.uaijpsr.comrsc.orgsemanticscholar.orgdntb.gov.ua
Ferric-Reducing Antioxidant Power (FRAP) Analysis
The Ferric-Reducing Antioxidant Power (FRAP) assay is a method used to assess the "antioxidant power" of a sample by measuring its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). nih.govmdpi.com This reduction occurs at low pH and results in the formation of a colored ferrous-tripyridyltriazine complex, which can be measured spectrophotometrically, typically at 593 nm. nih.govscielo.org The FRAP assay is considered a convenient and widely used method for estimating the antioxidant capacity of both pure compounds and complex mixtures. scielo.org It involves the interaction of potential antioxidants with a colorless Fe³⁺-TPTZ complex, leading to the formation of an intense blue Fe²⁺-TPTZ complex. mdpi.com The change in absorbance is linear over a wide concentration range for antioxidant mixtures and purified single antioxidants. nih.gov
While the search results confirm the existence and methodology of FRAP analysis and its application to various compounds and biological samples, specific data detailing the FRAP values of rhapontin itself were not directly found within the provided snippets. However, studies on related stilbenes have utilized FRAP assays to evaluate their antioxidant properties. rsc.orgrsc.org
Hydrogen Donation Pathways and Stable Dimer Formation
Studies investigating the antioxidant mechanisms of monostilbenes, including rhapontin and its aglycone rhapontigenin, have explored hydrogen donation pathways. rsc.orgrsc.orgresearchgate.net Analysis of the reaction products of these monostilbenes with free radicals, such as DPPH radicals, has revealed that they can inhibit ferroptosis through a hydrogen donation-based antioxidant pathway. rsc.orgrsc.orgresearchgate.net
Following hydrogen donation, these monostilbenes typically produce corresponding stable dimers. rsc.orgrsc.orgresearchgate.net The formation of these dimers supports the hydrogen atom transfer (HAT) mechanism for the antioxidant process. researchgate.net The potential for hydrogen donation is influenced by structural features, with the presence of a 4'-OH group enhancing this potential, which is attributed to a transannular resonance effect. rsc.orgrsc.orgresearchgate.net This effect allows for the transfer of a phenoxy intermediate radical from one ring to another via resonance, potentially enhancing antioxidant activities and leading to the formation of cross-ring dimers. rsc.org UPLC-ESI-Q-TOF-MS analysis has been used to identify and analyze the radical adduct formation dimers of monostilbenes, including the rhapontin dimer, after interaction with radicals. rsc.orgrsc.org
Antineoplastic and Apoptosis-Inducing Activities
Rhapontin has demonstrated antineoplastic (anticancer) activities in preclinical studies. researchgate.net It has been reported to effectively inhibit tumor growth and induce apoptosis. nih.govnih.gov The stilbene (B7821643) moiety present in rhapontin is considered essential for the induction of apoptosis in certain cancer cell lines. nih.gov
Inhibition of Cancer Cell Proliferation (e.g., A-549, SK-OV-3, SK-MEL-2, XF-498, HCT15)
Rhapontin has shown the ability to suppress the proliferation of various cultured cancer cells. researchgate.netthieme-connect.com Specifically, rhapontin has been identified as an active principle exhibiting antitumor property in vitro against a panel of human tumor cell lines, including A-549 (lung carcinoma), SK-OV-3 (ovarian carcinoma), SK-MEL-2 (melanoma), XF-498 (CNS cancer), and HCT15 (colon carcinoma). researchgate.net
Studies on A549 lung cancer cells have shown that rhapontin treatment decreases cell viability. nih.gov Research involving SKOV3 ovarian cancer cells has also investigated the inhibition of cell proliferation in the context of targeting specific pathways. nih.govresearchgate.net While the provided snippets confirm that rhapontin exhibits activity against these cell lines, detailed data tables showing the specific inhibition percentages or IC50 values for each cell line (A-549, SK-OV-3, SK-MEL-2, XF-498, HCT15) were not available in the search results.
Induction of Apoptosis in Cancer Cell Lines (e.g., KATO III human stomach cancer cells)
Rhapontin is known to induce apoptosis in cancer cells. researchgate.netnih.govnih.gov Studies specifically investigating the effects of rhapontin on human stomach cancer KATO III cells have shown growth inhibition and the induction of apoptosis. nih.govabmole.comaddexbio.commedchemexpress.com Morphological changes indicative of apoptosis, such as the formation of apoptotic bodies, have been observed in KATO III cells treated with rhapontin. nih.gov Furthermore, rhapontin treatment led to the concentration- and time-dependent fragmentation of DNA into oligonucleosomal-sized fragments, a characteristic feature of apoptosis, in KATO III cells. nih.gov This induction of apoptosis in KATO III cells by rhapontin is considered to be related to the compound's stilbene moiety and involves the participation of active oxygen species, as the antioxidant N-acetyl-L-cysteine was found to suppress the DNA fragmentation caused by rhapontin. nih.gov
In A549 cells, rhapontin treatment significantly increases caspase-9 and caspase-3 activity, indicating the induction of apoptosis through both intrinsic and extrinsic pathways, ultimately leading to caspase-3 activation for cellular destruction. nih.gov
Suppression of Cancer Cell Migration and Invasion
Rhapontin has demonstrated the ability to suppress cancer cell migration and invasion. nih.govnih.gov Studies on MDA-MB231 breast cancer cells have shown that rhapontin suppressed their metastatic potential, including migration and invasion. nih.govnih.govspandidos-publications.com At non-cytotoxic concentrations, rhapontin efficiently suppressed the metastatic ability of MDA-MB231 cells, including migration and invasion as assessed by wound-healing assays and Boyden chamber analysis. spandidos-publications.comnih.gov For instance, treatment with 100 µM rhapontin significantly inhibited wound migration in MDA-MB231 cells compared to control cells. spandidos-publications.com
While the specific mechanisms for rhapontin itself are explored, its aglycone, rhapontigenin, has also been shown to suppress cell migration and invasion in MDA-MB231 cells by inhibiting the PI3K-dependent Rac1 signaling pathway. nih.gov
Anti-angiogenic Effects
Rhapontin exhibits anti-angiogenic activities. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is a crucial process for tumor survival and progression, driven by pro-angiogenic factors like VEGF. oaepublish.comfrontiersin.org Rhapontin treatment has been shown to significantly suppress spontaneous and vascular endothelial growth factor (VEGF)-induced angiogenesis in preclinical models, such as the chick chorioallantoic membrane assay. nih.govnih.govspandidos-publications.com
Furthermore, rhapontin inhibits the production of pro-angiogenic factors, including matrix metalloproteinase (MMP)-9, pentraxin-3, interleukin-8, VEGF, and placental growth factor, under both normoxic and hypoxic conditions in cells like HT1080. nih.govnih.gov It also suppressed the increase in gelatinolytic MMP-9 activity and expression induced by phorbol (B1677699) 12-myristate 13-acetate in HT1080 cells, reinforcing its inhibitory effects on metastasis and angiogenesis. nih.govnih.gov A key mechanism identified for the anti-angiogenic activity of rhapontin is the suppression of the hypoxia-inducible factor (HIF)-1α pathway, leading to decreased HIF-1α accumulation and nuclear expression under hypoxia. nih.govnih.gov This is significant because pro-angiogenic factors are downstream targets of HIF-1α. nih.gov
Other Notable Biological Activities
Neuroprotective Potential
Preclinical studies suggest that rhapontin and its aglycone, rhapontigenin, may possess neuroprotective properties. Rhapontigenin has been reported to protect against oxidative-stress-induced cell damage through its antioxidant activity, scavenging intracellular reactive oxygen species (ROS), DPPH radicals, and hydrogen peroxide (H2O2). ebi.ac.uk The radical scavenging effect of rhapontigenin was found to be more effective than that of rhapontin. jmb.or.krebi.ac.uk
Research using an MPTP-induced mouse model of Parkinson's disease investigated the effects of rhapontin. Oral administration of rhapontin significantly attenuated the loss of dopaminergic neurons and gastrointestinal dysfunction in these mice. researchgate.net This effect was linked to the activation of Nuclear Factor Erythroid 2-Related Factor 2 (NRF2). researchgate.net Rhapontin treatment also significantly decreased pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) in brain regions (substantia nigra, striatum) and the colon, while increasing the anti-inflammatory cytokine (IL-10) levels specifically in the colon, suggesting an involvement of the gut-brain axis in its neuroprotective potential. researchgate.net NRF2 was identified as a key transcription factor activated by rhapontin, particularly in the colon. researchgate.net These findings suggest that rhapontin's anti-inflammatory and antioxidant properties, mediated partly through NRF2 activation, contribute to its potential in ameliorating Parkinson's disease pathology in this model. researchgate.net
Anti-allergic Effects
Rhapontin and its metabolite rhapontigenin have demonstrated anti-allergic activities in preclinical settings. researchgate.netwikidata.orgnih.govebi.ac.uk Studies have shown that these compounds can inhibit passive cutaneous anaphylaxis (PCA) reactions in mice. nih.gov Rhapontigenin, when administered intraperitoneally, showed significant inhibitory activity against PCA at doses of 25 and 50 mg/kg, with inhibitory activities of 48% and 85%, respectively. nih.gov Rhapontigenin also exhibited strong inhibitory activity against beta-hexosaminidase release induced by DNP-BSA. nih.gov The anti-allergic activity of orally administered rhapontin was observed to be stronger than that of intraperitoneally administered rhapontin, suggesting activation by human intestinal bacteria. nih.gov
Antibacterial Activity (e.g., against Propionibacterium acnes, C. albicans)
Rhapontigenin, the aglycone of rhapontin, has shown antibacterial activity, particularly against Gram-positive strains. ebi.ac.ukebi.ac.uk Its activity was found to be 4-16 times higher than that of rhapontin after biotransformation. ebi.ac.ukjmb.or.krebi.ac.uk Studies have evaluated the activity of rhapontigenin against Propionibacterium acnes, a bacterium implicated in acne. lipidmaps.orgebi.ac.ukjmb.or.kroup.comebi.ac.ukthegoodscentscompany.com Minimum inhibitory concentrations (MICs) of rhapontigenin against antibiotic-sensitive and -resistant P. acnes strains have been determined. ebi.ac.uk Furthermore, combinations of rhapontigenin with antibiotics like clindamycin (B1669177) showed synergistic effects on inhibiting the growth of clindamycin-resistant P. acnes, suggesting a potential role in combination therapies for antibiotic-resistant acne. ebi.ac.uk
Rhapontigenin also exhibits antifungal activity against Candida albicans, an important opportunistic fungal pathogen. ebi.ac.ukoup.comebi.ac.ukthegoodscentscompany.com In vitro studies have shown that rhapontigenin has inhibitory activity against various C. albicans isolates with MIC values ranging from 128 to 256 μg/ml. ebi.ac.ukoup.comebi.ac.uk At its MIC, rhapontigenin was found to increase reactive oxygen species (ROS) levels in yeast cultures. ebi.ac.ukoup.com It also inhibited the synthesis of DNA, RNA, and protein, with a notable effect on RNA synthesis, and induced morphological changes and apoptosis in C. albicans. ebi.ac.uk
Here is a table summarizing some of the antibacterial and antifungal activity data:
| Microorganism | Compound | Activity Type | MIC Range (μg/ml) | Reference |
| Propionibacterium acnes | Rhapontigenin | Antibacterial | Not specified, but 4-16x higher activity than rhapontin | ebi.ac.ukjmb.or.krebi.ac.uk |
| Candida albicans | Rhapontigenin | Antifungal | 128-256 | ebi.ac.ukoup.comebi.ac.uk |
| Candida albicans | Rhapontin | Antifungal | No inhibitory activity up to 2048 μg/ml | oup.com |
Antithrombotic Properties
Rhapontin and rhapontigenin have demonstrated antithrombotic properties in preclinical studies. researchgate.netdntb.gov.uanih.govebi.ac.uk These compounds were found to inhibit in vitro ADP- and collagen-induced platelet aggregation. nih.gov Rhapontigenin was more potent in inhibiting platelet aggregation, with IC50 values of 4 μg/ml for ADP-induced aggregation and 70 μg/ml for collagen-induced aggregation. nih.gov In ex vivo studies using rats, both compounds also showed a potent inhibitory effect on ADP- and collagen-induced platelet aggregation. nih.gov The antiplatelet aggregation effects of this compound (rhapontin) and rhapontigenin were more potent than those of aspirin (B1665792) in these studies. nih.gov Rhapontigenin also provided significant protection from death due to pulmonary thrombosis in mice. nih.gov Similar to its anti-allergic activity, the antithrombotic activity of rhapontin is suggested to be activated by human intestinal bacteria. nih.gov
Here is a table summarizing some of the antithrombotic activity data:
| Compound | Activity Type | Assay Type | IC50 (μg/ml) | Comparison to Aspirin | Reference |
| Rhapontigenin | Inhibition of Platelet Aggregation (ADP-induced) | In vitro | 4 | More potent | nih.gov |
| Rhapontigenin | Inhibition of Platelet Aggregation (Collagen-induced) | In vitro | 70 | More potent | nih.gov |
| Rhapontin | Inhibition of Platelet Aggregation (ADP- and Collagen-induced) | In vitro, Ex vivo | Not specified | More potent (collectively with rhapontigenin) | nih.gov |
Estrogenic Activity
Rhapontin is classified as a stilbenoid glucoside and its aglycone, rhapontigenin, is a phytoestrogen. researchgate.netebi.ac.uktaylorandfrancis.com Rhapontigenin shares structural similarities with natural estrogens like 17β-estradiol and synthetic estrogens like diethylstilbestrol. taylorandfrancis.com Preclinical research has explored the estrogenic activities of rhapontin and rhapontigenin. Rhapontigenin has been used in the treatment of estrogen deficiency disorders. taylorandfrancis.com
Studies in ovariectomized (OVX) rats, a model for postmenopause, have investigated the effects of extracts containing this compound (rhapontin) and its metabolites. researchgate.net While not directly measuring rhapontin's estrogenic activity, these studies indicate that such extracts can improve parameters related to estrogen deficiency, such as increasing bone calcium levels and controlling blood pressure by reducing lipid profiles in OVX rats. researchgate.net These effects are suggested to be mediated through the stimulation of osteoblastogenesis and potential interactions with estrogen receptors (ERs). researchgate.net Phytoestrogens, including those in herbal medicines like rhubarb, are known to activate ERs and exhibit varying estrogenic and antiestrogenic effects in different tissues. nih.govfrontiersin.org
Inhibition of Melanin (B1238610) Synthesis
Rhapontin and rhapontigenin have shown the ability to inhibit melanin synthesis. lipidmaps.orgebi.ac.ukebi.ac.uktandfonline.comtandfonline.comcaymanchem.com Studies in B16F10 melanoma cells demonstrated that both compounds exhibited dose-dependent inhibition of tyrosinase activity and melanin synthesis. ebi.ac.ukebi.ac.uktandfonline.comtandfonline.com Rhapontigenin, converted from rhapontin by enzymatic transformation, showed greater inhibitory activity on both tyrosinase activity and melanin synthesis compared to rhapontin. ebi.ac.ukebi.ac.uktandfonline.comtandfonline.com This bioconversion enhanced the ability to inhibit cellular tyrosinase activity and melanin synthesis. ebi.ac.uktandfonline.comtandfonline.com
The mechanism of inhibition is suggested to involve the reduction of melanogenic enzyme expression, specifically tyrosinase and TRP-1, by both rhapontin and rhapontigenin. tandfonline.com Rhapontigenin suppressed the gene expression of these enzymes more effectively than rhapontin. tandfonline.com While both compounds inhibited melanin synthesis to a greater extent than cellular tyrosinase activity, the results suggest that tyrosinase inhibition is not the sole mechanism involved. tandfonline.com
Here is a table summarizing the melanin synthesis inhibition data:
| Compound | Activity Type | Cell Line | Effect on Tyrosinase Activity | Effect on Melanin Synthesis | Relative Potency (vs. Rhapontin) | Reference |
| Rhapontin | Inhibition of Melanin Synthesis | B16F10 melanoma | Dose-dependent inhibition | Dose-dependent inhibition | - | ebi.ac.ukebi.ac.uktandfonline.comtandfonline.com |
| Rhapontigenin | Inhibition of Melanin Synthesis | B16F10 melanoma | Dose-dependent inhibition | Dose-dependent inhibition | Greater | ebi.ac.ukebi.ac.uktandfonline.comtandfonline.com |
Antiviral Properties (e.g., SARS-CoV-2 Mpro and PLpro inhibition)
Preclinical investigations, primarily utilizing computational methods such as molecular docking and simulation, have identified rhapontin as a potential inhibitor of SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro). nih.govarchivesofmedicalscience.comnih.govarchivesofmedicalscience.com Both Mpro and PLpro are essential cysteine proteases involved in the processing of viral polyproteins, a crucial step for viral replication. nih.govmdpi.comnih.govfrontiersin.orgmdpi.combiorxiv.orgmdpi.com Inhibiting these enzymes can disrupt the viral life cycle. mdpi.com
Computational studies have shown that rhapontin exhibits favorable binding affinities to the active sites of both SARS-CoV-2 Mpro and PLpro. nih.govarchivesofmedicalscience.comnih.govarchivesofmedicalscience.com Specifically, molecular docking simulations predicted docking energies of -10.566 kcal/mol for rhapontin against Mpro and -10.022 kcal/mol against PLpro. nih.govarchivesofmedicalscience.comnih.govarchivesofmedicalscience.com These docking energies suggest a strong interaction between rhapontin and the target proteases. Further analysis of the protein-inhibitor interactions revealed that rhapontin forms stabilizing hydrogen bonds and hydrophobic interactions within the active sites of these enzymes. nih.govarchivesofmedicalscience.comnih.gov For PLpro, rhapontin was found to interact with active site residues including Trp106, His272, and Asp286. nih.govarchivesofmedicalscience.comnih.gov The predicted ligand efficiency of rhapontin binding to PLpro was estimated to be -0.186 kcal/mol. archivesofmedicalscience.com
Molecular dynamics simulations have also been employed to evaluate the stability of the protein-ligand complexes. archivesofmedicalscience.com These simulations provide dynamic insights into the interactions and can help assess the potential for stable binding in a more physiological environment. mdpi.com
While these computational findings are promising, the studies emphasize the need for further validation through in vitro and in vivo experiments to confirm the antiviral efficacy of rhapontin against SARS-CoV-2. nih.govarchivesofmedicalscience.comnih.govarchivesofmedicalscience.com
Data from a representative computational study investigating the interaction of rhapontin with SARS-CoV-2 Mpro and PLpro is presented in the table below:
| Target Protein | Docking Energy (kcal/mol) | Interacting Residues (Examples) |
| SARS-CoV-2 Mpro | -10.566 nih.govarchivesofmedicalscience.comnih.govarchivesofmedicalscience.com | Not explicitly detailed for rhapontin in provided text against Mpro, but general Mpro inhibitors interact with His41 and Cys145. nih.govarchivesofmedicalscience.comnih.gov |
| SARS-CoV-2 PLpro | -10.022 nih.govarchivesofmedicalscience.comnih.govarchivesofmedicalscience.com | Trp106, His272, Asp286 nih.govarchivesofmedicalscience.comnih.gov |
It is important to note that these results are based on computational models and require experimental verification to determine the true inhibitory potential of rhapontin against SARS-CoV-2 proteases and its antiviral activity in biological systems.
Molecular Mechanisms of Action of Rhapontin
Signaling Pathway Modulation
Rhapontin has been shown to influence multiple signaling cascades, leading to diverse cellular outcomes.
SIRT1 and AMPK Pathway Activation
Studies suggest that rhapontin may activate the Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK) pathways. Rhapontigenin (B1662419), the aglycone of rhapontin, has been reported to upregulate SIRT1 expression in human monocytic cells, which, in turn, can inhibit the activity of Nuclear Factor-kappa B (NF-κB) researchgate.net. Activation of AMPK is considered a potential therapeutic approach for metabolic disorders guidetopharmacology.org. While direct activation of AMPK by rhapontin is an area of ongoing research, the interplay between SIRT1 and AMPK is well-established, with SIRT1 often regulating AMPK activity and vice versa.
TGF-β/Smad Signaling Pathway Inhibition
The Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and other pathological conditions. While specific detailed research on rhapontin's direct inhibition of the TGF-β/Smad pathway was not prominently found in the search results, stilbenoids in general have been investigated for their potential to modulate fibrotic pathways, which often involve TGF-β signaling. Further research is needed to elucidate the precise mechanisms by which rhapontin might influence this pathway.
Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Pathway Activation
Rhapontin has been demonstrated to activate the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) pathway nih.gov. NRF2 is a transcription factor that plays a critical role in regulating cellular responses to oxidative stress and inflammation by upregulating the expression of antioxidant and cytoprotective genes mdpi.comaginganddisease.org. Activation of NRF2 by rhapontin has been observed in the colon, contributing to the suppression of intestinal inflammation nih.gov. The precise mechanism by which rhapontin activates NRF2 requires further investigation nih.gov. NRF2 activation can lead to the expression of genes such as heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase, quinone 1 (NQO1), which have antioxidant and anti-inflammatory effects aginganddisease.org.
NF-κB Pathway Modulation
Rhapontin and its aglycone, rhapontigenin, have been shown to inhibit the modulated NF-κB pathway researchgate.net. NF-κB is a key transcription factor involved in regulating the expression of pro-inflammatory genes researchgate.net. By inhibiting NF-κB activation, rhapontin can reduce the expression of inflammatory proteins and cytokines such as nitric oxide and TNF-α researchgate.net. This inhibitory effect on NF-κB is considered a significant mechanism underlying the anti-inflammatory properties of rhapontin researchgate.net. The presence of specific functional groups in the structure of rhapontin and rhapontigenin may contribute to their NF-κB inhibitory activity researchgate.net.
PI3K-Dependent Rac1 Signaling Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Rac1 signaling pathway is involved in various cellular processes, including cell growth, survival, and migration wikipedia.orggenecards.org. Dysregulation of this pathway is often observed in diseases such as cancer wikipedia.org. While direct evidence of rhapontin's inhibition of the PI3K-dependent Rac1 pathway was not extensively detailed in the search results, PI3K inhibitors are being investigated as potential therapeutic agents wikipedia.org. Further research is necessary to determine the specific effects of rhapontin on this particular pathway.
HIF-1α Pathway Suppression
The Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway is a key regulator of cellular adaptation to low oxygen conditions (hypoxia) and is often activated in various diseases, including cancer frontiersin.org. HIF-1α influences the expression of genes involved in glucose metabolism, angiogenesis, and cell survival frontiersin.org. While the search results did not provide direct evidence of rhapontin specifically suppressing the HIF-1α pathway, modulation of this pathway is a target for therapeutic intervention frontiersin.org.
Enzyme and Receptor Interactions
The biological activities of rhapontin and its aglycone, rhapontigenin, are mediated, in part, through their interactions with various enzymes and receptors.
Cytochrome P450 (e.g., CYP1A1) Inhibition by Rhapontigenin
Rhapontigenin has been identified as an inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP1A1. scbt.commdpi.com CYP1A1 is an enzyme involved in the metabolism of various compounds, including procarcinogens, and is primarily expressed in extrahepatic tissues. biomolther.orgjst.go.jp Studies have shown that rhapontigenin acts as a mechanism-based inactivator of human CYP1A1. mdpi.combiomolther.org This type of inhibition involves the inhibitor being processed by the enzyme to form a reactive species that then binds irreversibly to the enzyme, leading to its inactivation. Rhapontigenin has demonstrated selectivity for CYP1A1 over other CYP enzymes like CYP1A2 and CYP1B1. mdpi.com For instance, it showed significantly higher selectivity towards CYP1A1 compared to CYP1A2 and CYP1B1, with reported IC₅₀ values highlighting this difference. mdpi.com
| Enzyme | IC₅₀ (µM) | Selectivity vs. CYP1A1 |
| CYP1A1 | 0.4 | 1x |
| CYP1A2 | 160 | 400x |
| CYP1B1 | 9 | 23x |
Data derived from research on rhapontigenin's inhibition of human CYP enzymes. mdpi.com
The interaction between rhapontigenin and CYP1A1 involves hydrogen bonding and hydrophobic interactions, which contribute to its binding affinity. scbt.com The presence of hydroxyl groups on rhapontigenin may enhance its solubility and reactivity. scbt.com
Interaction with Fibroblast Growth Factor Receptor 3 (FGFR3)
Rhapontin has been explored for its potential interaction with Fibroblast Growth Factor Receptor 3 (FGFR3). frontiersin.orgnih.govresearchgate.net FGFR3 is a receptor tyrosine kinase that plays a role in various cellular processes, including cell proliferation and differentiation, and is implicated in certain cancers, such as Non-Small Cell Lung Cancer (NSCLC). frontiersin.orgnih.govwikipedia.org Computational and experimental studies have suggested that rhapontin can interact favorably with FGFR3. frontiersin.orgnih.govresearchgate.net Molecular simulations have been used to evaluate the interaction dynamics and stability of rhapontin with FGFR3. frontiersin.orgnih.govresearchgate.net These studies indicate that rhapontin's interaction with FGFR3 may contribute to its observed biological effects, such as suppressing tumor cell activity. frontiersin.orgnih.govresearchgate.net Experiments have shown that rhapontin can inhibit the proliferation of certain cancer cells, and this effect may be linked to its interaction with FGFR3. frontiersin.orgnih.govresearchgate.netresearchgate.net
Tyrosinase Inhibition
Both rhapontin and rhapontigenin have been investigated for their effects on tyrosinase activity and melanin (B1238610) synthesis. tandfonline.comnih.gov Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for color in skin, hair, and eyes. genominfo.orgijper.orgmdpi.com Inhibition of tyrosinase is a strategy for addressing hyperpigmentation disorders. genominfo.orgijper.orgmdpi.com Studies have demonstrated that rhapontin and rhapontigenin can inhibit both cellular tyrosinase activity and melanin synthesis in cultured melanocytes in a dose-dependent manner. tandfonline.comnih.gov Notably, the aglycone, rhapontigenin, has shown greater inhibitory activity compared to rhapontin, suggesting that the conversion of rhapontin to rhapontigenin may enhance this effect. tandfonline.comnih.gov While tyrosinase inhibition contributes to their effect on melanin synthesis, research suggests it may not be the sole mechanism. tandfonline.com
Cellular and Subcellular Effects
Beyond direct enzyme and receptor interactions, rhapontin and rhapontigenin exert their effects through various cellular and subcellular mechanisms.
Influence on DNA, RNA, and Protein Synthesis
Rhapontigenin, the aglycone of rhapontin, has been shown to influence the synthesis of macromolecules such as DNA, RNA, and proteins. researchgate.netnih.govoup.com Studies, particularly in the context of its antifungal activity against Candida albicans, have demonstrated that rhapontigenin can inhibit the synthesis of these essential molecules. nih.govoup.comscispace.com Quantitative assessment using radioactive precursors has indicated that rhapontigenin reduces the incorporation of these precursors into DNA, RNA, and proteins in C. albicans cells compared to control levels. oup.com This inhibitory effect was particularly noticeable on RNA synthesis. nih.govoup.com
| Macromolecule | Synthesis Inhibition (% of Control) |
| DNA | 71.2 |
| RNA | 53.3 |
| Protein | 78.2 |
Data represents the percentage of synthesis compared to DMSO control in C. albicans treated with rhapontigenin at MIC. oup.com
This inhibition of macromolecule synthesis is considered a contributing factor to the biological effects of rhapontigenin, including its ability to inhibit cellular growth and induce morphological changes and apoptosis in C. albicans. nih.govoup.comscispace.com
Role of Active Oxygen Species in Apoptosis Induction
Active oxygen species, also known as reactive oxygen species (ROS), play a significant role in cellular signaling and can trigger apoptosis (programmed cell death) nih.govjcpjournal.org. Studies have investigated the involvement of ROS in rhapontin-induced apoptosis, particularly in cancer cells. Research on human stomach cancer KATO III cells demonstrated that rhapontin induced growth inhibition and apoptosis, characterized by morphological changes indicative of apoptotic bodies and concentration- and time-dependent DNA fragmentation nih.gov. The fragmentation of DNA into oligonucleosomal-sized fragments is a hallmark of apoptosis nih.gov. The study found that active oxygen species are involved in rhapontin-induced apoptosis in these cells, as the antioxidant N-acetyl-L-cysteine suppressed the DNA fragmentation caused by rhapontin nih.gov. This suggests that rhapontin's pro-apoptotic effect in this context is, at least in part, mediated through the generation or modulation of ROS.
Other studies also support the link between ROS modulation and apoptosis induction by various compounds, highlighting that while increased ROS often correlates with apoptosis, downregulation of ROS can also occur in apoptotic cancer cells depending on the compound and cell type jcpjournal.org.
Impact on Extracellular Matrix Remodeling
Extracellular matrix (ECM) remodeling is a dynamic process involving the synthesis, deposition, and degradation of ECM components, crucial for tissue structure and function nih.gov. Dysregulation of ECM remodeling is implicated in various pathological conditions, including fibrosis nih.gov. Research suggests that rhapontin can influence ECM remodeling, particularly in the context of fibrotic diseases.
A study investigating the protective role of rhapontin in experimental pulmonary fibrosis explored its effects on transforming growth factor-beta 1 (TGF-β1)-mediated ECM deposition in primary lung fibroblast cells nih.gov. TGF-β1 is a key mediator of fibrosis and stimulates ECM production nih.gov. Treatment with rhapontin resulted in a reduction of ECM deposition in TGF-β1-stimulated fibroblasts, accompanied by a decrease in the expression of Lysyl oxidase 2 (Lox2) and phosphorylated Smad2/3 (p-Smad2/3) nih.gov. Lox2 is an enzyme involved in collagen cross-linking, contributing to ECM stiffness, while Smad proteins are downstream signaling molecules in the TGF-β pathway nih.gov. Furthermore, rhapontin reduced TGF-β1 production in lipopolysaccharide (LPS)-activated macrophages nih.gov.
In an in vivo model of bleomycin-induced pulmonary fibrosis in rats, rhapontin treatment ameliorated the fibrosis, leading to lower Lox2 expression and higher AMP-activated protein kinase (AMPK) expression nih.gov. There were also reductions in pathological score, collagen deposition, and the expression of TGF-β1, alpha-smooth muscle actin (α-SMA), Lox2, and hypoxia-inducible factor 1-alpha (HIF-1α) in lung tissues nih.gov. These findings suggest that rhapontin reverses ECM deposition and Lox2 proliferation in vitro and prevents pulmonary fibrosis in vivo by modulating AMPK activation and suppressing the TGF-β/Smad pathway nih.gov.
The data indicates rhapontin's potential to influence ECM remodeling by targeting key pathways involved in fibrogenesis.
Data Table: Impact of Rhapontin on ECM Remodeling Markers
| Marker | In vitro (TGF-β1 stimulated PLFs) | In vivo (Bleomycin-induced fibrosis in rats) | Related Pathway/Process | Source |
| ECM Deposition | Reduced | Reduced (Collagen deposition) | Fibrosis | nih.gov |
| Lox2 | Decreased expression | Lower expression | Collagen cross-linking, Fibrosis | nih.gov |
| p-Smad2/3 | Decreased expression | Not directly measured, but TGF-β/Smad pathway suppressed | TGF-β signaling, Fibrosis | nih.gov |
| TGF-β1 | Reduced production (in macrophages) | Reduced expression | Fibrosis | nih.gov |
| AMPK | Activation associated with effects | Higher expression | Cellular energy homeostasis, Fibrosis modulation | nih.gov |
| α-SMA | Not measured | Reduced expression | Myofibroblast differentiation, Fibrosis | nih.gov |
| HIF-1α | Not measured | Reduced expression | Hypoxia response, Fibrosis | nih.gov |
Systems Biology and Network Pharmacology Approaches
Systems biology and network pharmacology are increasingly utilized to understand the complex mechanisms of action of compounds, particularly those from natural sources with potentially multiple targets mdpi.comfrontiersin.orgresearchgate.net. These approaches integrate data from various sources to build networks of interactions between compounds, targets, pathways, and diseases, providing a holistic view of drug effects mdpi.comfrontiersin.orgnumberanalytics.com.
Identification of Key Molecular Targets
Network pharmacology approaches can predict and identify potential molecular targets of a compound within complex biological systems mdpi.comresearchgate.netbioplatforms.com. By analyzing interactions within biological networks, researchers can pinpoint key proteins or genes that are likely modulated by the compound and are relevant to specific diseases numberanalytics.comdrugtargetreview.com.
In the context of rhapontin, network pharmacology has been employed to predict its targets and mechanisms in diseases like Parkinson's disease (PD) nih.govwjgnet.com. One study using network pharmacology predicted Nuclear factor erythroid 2-related factor 2 (NRF2) as a key transcription factor underlying the therapeutic effects of rhapontin in PD nih.govwjgnet.com. NRF2 is known for its critical role in regulating cellular responses to oxidative stress and inflammation nih.gov. Experimental validation in a mouse model of PD confirmed that rhapontin activated NRF2, particularly in the colon, which was associated with the amelioration of gastrointestinal dysfunction and a reduction in pro-inflammatory cytokines nih.govwjgnet.com.
Computational strategies, such as virtual screening and molecular docking, are also used to identify potential targets by predicting the binding affinity of a compound to specific proteins archivesofmedicalscience.comfrontiersin.org. For example, computational studies have identified rhapontin as a potential inhibitor of SARS-CoV-2 proteases, specifically predicting interactions with active site residues of papain-like protease (PLpro) archivesofmedicalscience.com.
Data Table: Predicted/Identified Molecular Targets of Rhapontin
| Target/Pathway | Disease Context (if specified) | Identification Method(s) | Key Role/Relevance | Source |
| NRF2 | Parkinson's Disease | Network Pharmacology, Experimental Validation | Antioxidant and anti-inflammatory responses | nih.govwjgnet.com |
| TGF-β/Smad pathway | Pulmonary Fibrosis | Experimental Studies | Fibrosis, ECM remodeling | nih.gov |
| AMPK | Pulmonary Fibrosis | Experimental Studies | Cellular energy homeostasis, Fibrosis modulation | nih.gov |
| SARS-CoV-2 PLpro | SARS-CoV-2 infection | Computational (Virtual Screening, Docking) | Viral replication | archivesofmedicalscience.com |
| FGFR3 | Non-Small Cell Lung Cancer | Computational (Virtual Screening, ML, MD) | Cell proliferation, survival, migration, angiogenesis | frontiersin.org |
Exploration of Complex Biological Networks
Network pharmacology facilitates the exploration of how a compound influences complex biological networks, moving beyond the traditional "one-target, one-drug" paradigm to a "network-target, multiple-component-therapeutics" approach frontiersin.orgresearchgate.net. By mapping the interactions of rhapontin and its predicted targets within protein-protein interaction (PPI) networks and signaling pathways, researchers can gain insights into the broader biological processes affected.
Analysis of biological networks can reveal how rhapontin's modulation of key targets, such as NRF2, impacts downstream signaling cascades and ultimately influences cellular and physiological outcomes nih.gov. For instance, NRF2 activation by rhapontin in the context of PD was shown to suppress intestinal inflammation and improve gastrointestinal function, which may indirectly benefit the brain through the gut-brain axis nih.gov. The activation of Interleukin-10 (IL-10), an anti-inflammatory cytokine, in the colon further supported the anti-inflammatory effects within this network nih.gov.
While network pharmacology provides a powerful tool for predicting interactions and pathways, experimental validation is crucial to confirm these in silico findings and fully elucidate the complex biological networks influenced by rhapontin researchgate.net. The integration of omics technologies and bioinformatics provides computational and experimental strategies for this network-based analysis frontiersin.org.
Structure Activity Relationship Sar Studies of Rhapontin and Its Analogs
Comparative Bioactivity of Rhapontin (Glycoside) and Rhapontigenin (B1662419) (Aglycone)
Rhapontin (rhaponticin) is the glycosylated form of rhapontigenin, meaning it has a sugar molecule (glucose) attached. This structural difference significantly impacts their biological activities and pharmacokinetic profiles. Rhapontigenin is generally considered the biologically active form, often produced in vivo through the enzymatic hydrolysis of rhapontin by glucosidases, including those from intestinal microflora. nih.govjmb.or.krebi.ac.uk
Enhanced Potency of Aglycone Form in Various Pharmacological Activities
Numerous studies have demonstrated that rhapontigenin exhibits enhanced potency compared to its glycoside precursor, rhapontin, across a range of pharmacological activities. This increased activity has been observed in areas such as antimicrobial action, inhibition of melanin (B1238610) synthesis, and antithrombotic and antiallergic effects. jmb.or.krebi.ac.uktandfonline.comoup.comthieme-connect.de
For instance, rhapontigenin has shown significantly higher antimicrobial activity against Propionibacterium acnes compared to rhapontin, with reported activity being 4-16 times greater. jmb.or.krebi.ac.uk In studies evaluating the inhibition of tyrosinase activity and melanin synthesis in B16F10 melanoma cells, rhapontigenin demonstrated stronger inhibitory effects than rhapontin. ebi.ac.uktandfonline.comtandfonline.com The bioconversion of rhapontin to rhapontigenin enhanced the inhibition of melanin biosynthesis, primarily by suppressing the expression of melanogenic enzymes. tandfonline.comtandfonline.com
Furthermore, rhapontigenin has been found to be much more potent than rhapontin in inhibiting thrombosis and allergic reactions. thieme-connect.de Studies on ferroptosis inhibition also indicated that rhapontigenin (1a) showed similar or greater relative activity compared to rhapontin (1d). rsc.org
The enhanced potency of the aglycone form is often attributed to its simpler structure, which may reduce steric hindrance and facilitate better penetration of cell membranes compared to the larger, more hydrophilic glycoside. oup.comfrontiersin.org
Here is a summary of comparative bioactivity findings:
| Activity | Rhapontin Activity | Rhapontigenin Activity | Relative Potency of Rhapontigenin | Source |
| Antimicrobial (P. acnes) | Lower | Higher | 4-16 times greater | jmb.or.krebi.ac.uk |
| Melanin Synthesis Inhib. | Lower | Higher | Greater | ebi.ac.uktandfonline.comtandfonline.com |
| Tyrosinase Activity Inh. | Lower | Higher | Greater | ebi.ac.uktandfonline.comtandfonline.com |
| Thrombosis Inhibition | Lower | Higher | Much more potent | thieme-connect.de |
| Antiallergic Activity | Lower | Higher | Much more potent | jmb.or.krthieme-connect.de |
| Ferroptosis Inhibition | Lower/Similar | Higher/Similar | Similar or greater | rsc.org |
Impact of Glycosylation on Bioavailability and Activity
Glycosylation, the attachment of a sugar moiety, generally increases the hydrophilicity of a compound. While this can sometimes improve solubility, it can also hinder membrane permeability, as cell membranes are primarily lipophilic. mdpi.com For rhapontin, the presence of the glucose unit affects its bioavailability and activity compared to the aglycone, rhapontigenin.
Rhapontigenin, being less polar than rhapontin, is often thought to have better membrane penetration, which contributes to its enhanced intracellular activities, such as inhibiting microbial cell growth or influencing intracellular enzymes involved in melanin synthesis. tandfonline.comoup.com The conversion of rhapontin to rhapontigenin by enzymes, including those in the gut, is considered an important step for achieving the full biological potential of the compound. nih.govjmb.or.kr
However, the impact of glycosylation on bioavailability can be complex and context-dependent. While the aglycone may have better intrinsic activity at the cellular level once inside, the glycoside form might influence absorption or distribution differently. Some studies suggest that methoxylated stilbenes like rhapontigenin might be better candidates for oral administration due to potentially better bioavailability compared to highly hydroxylated stilbenes like resveratrol (B1683913), although they may have lower hydrophilic character, leading to solubility issues. nih.gov Glycosylation can also influence resistance to enzymatic degradation and affect the half-life of compounds. mdpi.comdoi.org
Research indicates that the quick metabolism and potentially low bioavailability of both this compound and rhapontigenin have posed challenges in fully assessing their properties in vivo. researchgate.net Strategies to improve the bioavailability of these stilbenoids, such as novel formulations, are being explored. researchgate.netresearchgate.net
Influence of Stilbene (B7821643) Moiety on Biological Effects
Rhapontin and rhapontigenin belong to the stilbenoid class of polyphenols, characterized by a stilbene backbone – a 1,2-diphenylethylene structure. This core stilbene moiety is fundamental to many of the observed biological effects of these compounds. researchgate.netnih.govum.es
Importance of the Stilbene Backbone for Apoptosis Induction
The stilbene moiety has been identified as crucial for the induction of apoptosis (programmed cell death) in various cancer cell lines. Studies comparing rhapontin with other compounds have suggested that the presence of the stilbene structure is essential for this activity. nih.gov
Research on human stomach cancer KATO III cells treated with rhapontin showed growth inhibition and the induction of apoptosis, characterized by morphological changes and DNA fragmentation. nih.gov Importantly, resveratrol, another stilbene-containing compound, also induced apoptosis in these cells, leading researchers to conclude that the stilbene moiety is essential for this effect. nih.gov
The mechanism of stilbene-induced apoptosis can involve various pathways, including the generation of reactive oxygen species (ROS), activation of caspases, and modulation of cell cycle progression. oup.comnih.govnih.gov The stilbene backbone provides the structural scaffold upon which hydroxyl and methoxyl groups are attached, and the arrangement and number of these substituents further refine the specific biological activities, including the potency of apoptosis induction. nih.govinnovareacademics.in
Role of Hydroxyl and Methoxyl Groups
Effect of 4'-OH Group on Antioxidant Potential
The presence and position of hydroxyl groups are particularly important for the antioxidant activity of phenolic compounds, including stilbenoids. researchgate.netmdpi.com Antioxidant activity often relies on the ability of hydroxyl groups to donate a hydrogen atom to neutralize free radicals and the subsequent resonance stabilization of the resulting phenoxyl radical. researchgate.net
While the total number of hydroxyl groups generally correlates with increased antioxidant activity, specific positions can have a more pronounced effect. researchgate.netmdpi.com Studies on stilbenes, including rhapontigenin and its analogs, have highlighted the importance of the 4'-OH group in enhancing antioxidant potential. rsc.org The presence of a 4'-OH group has been shown to enhance the hydrogen donation potential, which is a key mechanism in antioxidant activity, such as trapping DPPH radicals. rsc.org This enhancement is attributed to the transannular resonance effect facilitated by the 4'-OH group. rsc.org
Here is a summary of the impact of functional groups on stilbene activity:
| Functional Group | Position | Impact on Activity | Notes | Source |
| Hydroxyl (-OH) | Various | Increases hydrophilicity, affects hydrogen bonding, crucial for antioxidant activity | Number and position are important. mdpi.comresearchgate.netmdpi.com | innovareacademics.inmdpi.comresearchgate.netmdpi.com |
| Hydroxyl (-OH) | 4' | Enhances antioxidant potential through improved hydrogen donation and resonance | Comparison with 4'-methoxyl suggests complex effects. rsc.orgmdpi.combioline.org.br | rsc.orgmdpi.combioline.org.br |
| Methoxyl (-OCH₃) | 4' | Increases lipophilicity, may resist metabolic degradation, affects interaction | Can enhance some activities but may reduce others compared to free hydroxyls. nih.govinnovareacademics.inmdpi.combioline.org.br | nih.govinnovareacademics.inmdpi.combioline.org.br |
| Methoxyl (-OCH₃) | Various | Affects polarity and electronic properties | Can influence membrane penetration and target binding. innovareacademics.in | innovareacademics.in |
| Glycosyl (Sugar) | 3 | Increases hydrophilicity, affects bioavailability and membrane penetration | Generally reduces potency compared to aglycone in many assays. oup.comfrontiersin.orgmdpi.com | oup.comfrontiersin.orgmdpi.com |
Comparison of Methoxylated vs. Non-Methoxylated Stilbenes
The presence and position of methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups on the stilbene scaffold play a critical role in determining biological activity, lipophilicity, and metabolic stability innovareacademics.innih.gov. Generally, the introduction of methoxy substituents can increase lipophilicity, which may enhance membrane penetration and resistance to metabolic degradation in vivo, potentially improving anticancer effects innovareacademics.innih.gov.
However, the optimal number and position of methoxy groups are crucial, as too many can hinder interaction with target proteins innovareacademics.in. For instance, substituting hydroxyl groups with methoxy groups in resveratrol has been shown to boost its cytotoxic activity mdpi.com. Pterostilbene, a methoxylated analog of resveratrol, exhibits enhanced lipophilicity and metabolic stability compared to resveratrol due to its methoxy groups, contributing to improved bioavailability and biological activity nih.govmdpi.com.
SAR studies on methoxylated stilbenes have indicated that 3,5-dimethoxy and 3,4,5-trimethoxy motifs can be important for pro-apoptotic activity researchgate.net. A 2-methoxy group in the stilbene skeleton may confer selectivity against cancer cells by targeting tumor-specific enzymes like cytochrome P450 (CYP1B1) researchgate.net.
Conversely, the presence of hydroxyl groups is often linked to various biological effects, including antioxidant, anti-inflammatory, and anticancer activities nih.gov. For example, anti-inflammatory activity has been shown to be dependent on the presence of hydroxyl groups nih.gov. Hydroxylated, but not methoxylated, resveratrol derivatives have demonstrated high rates of COX-2 inhibition nih.gov. Increasing the number of -OH groups at the ortho position on the phenol (B47542) ring of stilbenes can enhance antioxidant and cytotoxic activity nih.gov.
The glycosylation of stilbenes, as seen in rhapontin (rhapontigenin-3-O-glucoside), affects their properties compared to their aglycones nih.gov. Rhapontin is the glucoside of rhapontigenin nih.govcaymanchem.com. The glycoside form can influence solubility, absorption, and metabolism, often serving as a storage or transport form in plants, with the aglycone being released through enzymatic cleavage for biological activity researchgate.netinnovareacademics.incaymanchem.com.
Computational and Modeling Approaches
Computational methods are increasingly utilized in the study of rhapontin and its analogs to predict biological activity, understand molecular interactions, and guide the design of novel compounds frontiersin.orgnih.govnih.govnih.gov. These approaches complement experimental studies by providing insights into structure-activity relationships at the molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that relate the chemical structure of compounds to their biological activity frontiersin.orgnih.govnih.govresearchgate.net. These models use molecular descriptors to predict the activity of new compounds based on the properties of known active and inactive molecules researchgate.net.
QSAR modeling has been applied in the study of stilbenes, including efforts related to rhapontin nih.govfrontiersin.orgnih.govnih.govnih.gov. For instance, QSAR modeling was used in a study identifying rhapontin as a potential inhibitor of fibroblast growth factor receptor 3 (FGFR3) frontiersin.orgnih.govnih.gov. The QSAR model developed in this study exhibited good predictive performance, with a high R² value for the training set and a high Q² value during external validation, confirming its ability to capture intricate activity relationships frontiersin.orgnih.gov. QSAR analysis has also been used in studies evaluating the ability of compounds to inhibit enzymes like COX-1 and COX-2 nih.gov. A previously reported QSAR model for PLpro inhibitors suggested that an active inhibitor contains an aromatic ring and electronegative atoms, criteria fulfilled by rhapontin nih.gov.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding affinity and interaction modes of a ligand (such as rhapontin) with a target receptor or protein frontiersin.orgnih.govnih.govnih.govresearchgate.netcore.ac.uknih.govarchivesofmedicalscience.com.
Molecular docking studies have been conducted to investigate the interaction of rhapontin with various protein targets. For example, rhapontin was identified as a potential high-affinity inhibitor of SARS-CoV-2 papain-like protease (PLpro) through computational strategies including molecular docking nih.govnih.govarchivesofmedicalscience.com. Docking studies revealed that rhapontin interacts with active site residues of PLpro, such as Trp106, His272, and Asp286, and the interaction is stabilized by hydrogen bonding and hydrophobic interactions nih.govnih.govarchivesofmedicalscience.com. The docking energy for rhapontin towards PLpro was reported as -10.022 kcal/mol nih.govnih.govarchivesofmedicalscience.com.
Molecular docking has also been used to evaluate the binding characteristics of rhapontin with FGFR3 frontiersin.orgnih.govnih.govfrontiersin.org. Rhapontin showed a docking score of -10.2 kcal/mol with FGFR3 frontiersin.orgnih.govfrontiersin.org.
Molecular dynamics simulations provide insights into the dynamic behavior and stability of protein-ligand complexes over time frontiersin.orgnih.govnih.govnih.govresearchgate.netnih.govarchivesofmedicalscience.comdntb.gov.ua. These simulations can evaluate the interaction dynamics and stability of compounds like rhapontin with their targets frontiersin.orgnih.govnih.govresearchgate.net. For instance, molecular dynamics simulations were used to assess the stability of the rhapontin-PLpro complex nih.govnih.govarchivesofmedicalscience.com and the interaction dynamics and stability of rhapontin with FGFR3 frontiersin.orgnih.govnih.govresearchgate.net. These simulations help confirm the stability and favorable interaction of rhapontin with its targets frontiersin.orgnih.govnih.govresearchgate.net.
Receptor Selectivity Analysis
Receptor selectivity is a critical aspect of drug development, aiming to ensure that a compound primarily interacts with its intended target and minimizes off-target effects. Computational methods, including docking score analysis, ligand efficiency, and ligand strain energy, can be used to assess the selectivity of a compound towards different receptors frontiersin.orgnih.govfrontiersin.org.
Receptor selectivity analyses have been performed for rhapontin, particularly in the context of its potential as an FGFR3 inhibitor frontiersin.orgnih.govfrontiersin.org. These analyses, which included evaluating docking scores, ligand efficiency, and ligand strain energy across different FGFRs, suggested that rhapontin exhibited exceptional selectivity against FGFR3 compared to other FGFRs frontiersin.orgnih.govfrontiersin.org. This indicates a favorable interaction profile with the target receptor frontiersin.orgnih.govfrontiersin.org.
Computational studies also contribute to identifying potential advantageous targets and guiding subsequent drug optimization and development by providing an initial evaluation of specificity frontiersin.orgnih.govfrontiersin.org.
Advanced Research and Therapeutic Development Strategies for Rhapontin
Targeted Delivery Systems
Targeted drug delivery systems aim to increase the concentration of a therapeutic agent in specific tissues or cells, thereby improving efficacy and reducing systemic toxicity. wikipedia.orgnih.gov For rhapontin, these strategies are crucial to overcome its inherent limitations and maximize its therapeutic potential.
Folate Receptor (FR) Targeted Conjugates
The folate receptor (FR) is overexpressed in a variety of malignant tumors, making it an attractive target for selective drug delivery to cancer cells. researchgate.netrsc.org To improve the therapeutic effect of rhapontin (referred to as rhaponticin in some studies), a folate receptor-targeted conjugate has been synthesized. nih.gov This conjugate utilizes a hydrophilic peptide spacer linked to folic acid via a releasable disulfide linker. nih.gov
Research indicates that this water-soluble conjugate retains high affinity for FR-positive cells and demonstrates specific, dose-responsive activity in vitro. nih.gov Treatment with a reducing agent, mimicking the intracellular environment of endosomes, resulted in the spontaneous release of the amino-reactive derivative of rhapontin following disulfide bond reduction. nih.gov In vivo studies using FR-positive syngeneic and xenograft models showed that the folate-targeted rhapontin conjugate was predominantly active against these tumors, resulting in possible curative activity with minimal to moderate toxicity. nih.gov This approach significantly enhanced the therapeutic effects and reduced the toxicity of rhapontin. nih.gov
PEGylated Liposomal Formulations for Improved Pharmacokinetics
Poor solubility and bioavailability have been significant restrictions on the clinical application of rhapontin. nih.gov Surface modification of liposomes with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, has been developed to improve the pharmacokinetics and anti-tumor efficacy of rhapontin. nih.gov PEGylated liposomal rhapontin (PEGL-RA) has been prepared using methods like the dry-film method. nih.gov
Studies have characterized PEGL-RA formulations, reporting characteristics such as mean particle size, zeta potential, and encapsulation efficiency. For instance, one study reported a mean particle size of 89.3 ± 8.7 nm, a mean zeta potential of -4.1 mV, and an encapsulation efficiency of 67.4 ± 6.4%. nih.gov
Pharmacokinetic analysis has shown that PEGL-RA can significantly alter the absorption and distribution of rhapontin. Following oral administration, the time to maximum plasma concentration (Tmax) of PEGL-RA was approximately 4.5 times higher than that of free rhapontin, attributed to lower distribution into the gastrointestinal tract. nih.gov The mean half-life (T1/2) of PEGL-RA was also substantially longer compared to free rhapontin (350.12 ± 0.87 min for PEGL-RA versus 180.02 ± 1.96 min for free rhapontin). nih.gov The area under the curve (AUC0→∞) ratio of PEGL-RA to free rhapontin was approximately 2.41-fold (93.23 µg/mL·min for PEGL-RA versus 40.81 µg/mL·min for free rhapontin). nih.gov
In vivo studies using solid tumor-bearing rats confirmed that PEGL-RA delivered a remarkably larger amount of rhapontin to tumor tissue and provided more significant anti-tumor activity than free rhapontin. nih.gov Cytotoxicity and fluorescence microscopic studies also indicated higher intracellular uptake of PEGL-RA compared to free rhapontin. nih.gov These findings suggest that PEGylated liposomes are an effective delivery formulation for rhapontin, capable of increasing its pharmacokinetics and therapeutic efficacy. nih.gov
Here is a table summarizing pharmacokinetic data for free rhapontin and PEGylated liposomal rhapontin:
| Parameter | Free Rhapontin | PEGylated Liposomal Rhapontin | Ratio (PEGL-RA / Free RA) |
| Tmax (min) | Not specified (lower) | ~4.5 times higher | ~4.5 |
| T1/2 (min) | 180.02 ± 1.96 | 350.12 ± 0.87 | ~1.94 |
| AUC0→∞ (µg/mL·min) | 40.81 | 93.23 | ~2.41 |
Combination Therapies
Combining rhapontin with established therapeutic agents is another strategy to enhance its anti-cancer effects and potentially mitigate limitations such as the need for high concentrations when used alone. frontiersin.orgfrontiersin.org
Synergistic Effects with Established Therapeutic Agents (e.g., Ceritinib in NSCLC)
Research has explored the synergistic potential of rhapontin in combination with established cancer therapies, particularly in Non-Small Cell Lung Cancer (NSCLC). frontiersin.orgnih.govresearchgate.net One study investigated the combination of rhapontin with Ceritinib, a selective anaplastic lymphoma kinase (ALK) inhibitor used in NSCLC treatment. frontiersin.orgnih.govmims.commrc.ac.uk
Experiments combining rhapontin and Ceritinib have demonstrated that this combination can significantly suppress tumor activity in NSCLC cells while showing minimal impact on healthy cells. frontiersin.orgnih.gov Specifically, co-administration of 50 µM rhapontin with varying doses of Ceritinib (0–10 µM) led to a heightened sensitization of A549 cells (an NSCLC cell line) to Ceritinib, displaying an enhanced tumor inhibitory effect. frontiersin.orgfrontiersin.orgresearchgate.net
While rhapontin alone showed a concentration-dependent proliferation inhibitory effect on A549 cells with an IC50 of 62 µM, its combination with Ceritinib at lower concentrations of Ceritinib resulted in improved efficacy. frontiersin.orgfrontiersin.org This observed synergy underscores the intricate cellular dynamics governing combination therapies and suggests a promising avenue for enhancing treatment outcomes in NSCLC, potentially allowing for reduced doses of Ceritinib and mitigating associated side effects. frontiersin.orgfrontiersin.orgnih.gov
Here is a table illustrating the effect of rhapontin and Ceritinib, alone and in combination, on A549 cell proliferation:
| Treatment | Concentration (µM) | Effect on A549 Cell Proliferation |
| Rhapontin alone | 0-100 | Concentration-dependent inhibition |
| Rhapontin alone | 62 | IC50 |
| Ceritinib alone | 0-100 | Concentration-dependent inhibition |
| Ceritinib + Rhapontin | Ceritinib (0-10) + Rhapontin (50) | Enhanced tumor inhibitory effect, heightened sensitization to Ceritinib |
Bioengineering and Synthetic Biology Approaches for Rhapontin Production
The conventional isolation of natural products like rhapontin from plants can face limitations in terms of yield and require time-consuming procedures for industrial-scale production. frontiersin.orgbiotechrep.ir Bioengineering and synthetic biology offer promising alternative strategies for the sustainable and potentially more efficient production of such compounds. frontiersin.orgnih.gov
Microbial Production and Optimization
Synthetic biology approaches, including metabolic engineering, are being applied to engineer microorganisms for the production of various bioactive compounds, including stilbenes like rhapontin or its aglycone, rhapontigenin (B1662419). frontiersin.orgbiotechrep.irnih.govmbl.or.krmdpi.com While direct microbial production of rhapontin is an active area of research, studies on the bioconversion of rhapontin to its more active aglycone, rhapontigenin, using enzymes from microbial sources have been reported. mbl.or.kr For instance, treating rhubarb root extract with commercial enzymes like Pectinex has been shown to remove the glycosylated moiety of rhapontin, yielding rhapontigenin. mbl.or.kr
Optimization of microbial production processes involves various strategies, including pathway engineering, gene dosage tuning, and metabolic flux analysis. biotechrep.ir Selecting suitable host organisms, such as Escherichia coli or Saccharomyces cerevisiae, is crucial for optimizing the production of natural products. mdpi.com Techniques like optimizing gene expression levels and modifying or deleting non-essential genes are employed to achieve optimal production. biotechrep.ir While challenges remain in achieving high titers, rates, and yields for industrial-scale production of many natural products in microbial systems, ongoing research in synthetic biology and metabolic engineering aims to overcome these bottlenecks through approaches like omics technology, machine learning, and the creation of engineered strains with enhanced metabolic pathways. frontiersin.org
Machine Learning and AI in Rhapontin Drug Discovery
Virtual Screening for Novel Inhibitors
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds for potential drug candidates that are likely to bind to a specific biological target. nih.govfnasjournals.com AI and ML algorithms enhance virtual screening by improving the accuracy and speed of identifying potential hits. nih.govfrontiersin.org This involves analyzing molecular structures and predicting their interactions with target proteins. frontiersin.orgnih.gov
In the context of Rhapontin, virtual screening, often combined with molecular docking and dynamics simulations, has been employed to identify its potential inhibitory activity against specific protein targets. For instance, computational studies have utilized high throughput virtual screening (HTVS) to screen natural compound databases for potential inhibitors of SARS-CoV-2 proteases, including the main protease (Mpro) and papain-like protease (PLpro). nih.govnih.govarchivesofmedicalscience.com Rhapontin was identified as a potential high-affinity inhibitor of SARS-CoV-2 PLpro through these virtual screening approaches. nih.govnih.govarchivesofmedicalscience.comarchivesofmedicalscience.com The docking energy of Rhapontin towards PLpro was estimated to be -10.022 kcal/mol. nih.govnih.govarchivesofmedicalscience.comarchivesofmedicalscience.com
Furthermore, machine learning-enhanced virtual screening has been applied to identify Rhapontin as a potential inhibitor of fibroblast growth factor receptor 3 (FGFR3). frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.org Machine learning algorithms guided the initial selection of compounds, which were then evaluated through techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations to assess interaction dynamics and stability. frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.org
Data from virtual screening studies involving Rhapontin and its interaction with targets like SARS-CoV-2 PLpro and FGFR3 provide valuable insights into its potential mechanisms of action and guide further experimental validation.
| Target Protein | Compound | Docking Energy (kcal/mol) | Interaction Details | Source |
| SARS-CoV-2 PLpro | Rhapontin | -10.022 | Hydrogen bonding, hydrophobic interactions (Trp106, His272, Asp286) nih.govnih.govarchivesofmedicalscience.comarchivesofmedicalscience.com | nih.govnih.govarchivesofmedicalscience.comarchivesofmedicalscience.com |
| FGFR3 | Rhapontin | -10.2 | Favorable interaction confirmed by molecular simulations frontiersin.orgnih.govresearchgate.netnih.gov | frontiersin.orgnih.govresearchgate.netnih.gov |
Predictive Modeling for Biological Activity
Predictive modeling, often utilizing QSAR approaches and machine learning algorithms, plays a crucial role in forecasting the biological activities of compounds based on their chemical structures. cas.orgijrpas.comfnasjournals.comwikipedia.org These models establish relationships between molecular descriptors and biological responses, enabling the prediction of activity for novel or untested compounds. cas.orgfnasjournals.comwikipedia.org
Machine learning models, including deep neural networks, are employed to predict and rank the biological activities of natural products from their chemical structures. cas.orgfnasjournals.com This is particularly relevant for Rhapontin, a natural stilbene (B7821643), where predictive models can help identify its potential therapeutic applications and understand how structural modifications might impact its activity. medchemexpress.com
Quantitative Structure-Activity Relationship (QSAR) modeling has been applied in studies involving Rhapontin to evaluate its potential as an FGFR3 inhibitor. frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.org AutoQSAR, a machine-learning algorithm, can build and apply QSAR models using structural data and activity information like IC50 values. frontiersin.org These models utilize various regression algorithms to construct numerical models and their predictive accuracy is evaluated using parameters such as R², Q², RMSE, and MAE. frontiersin.org For instance, a QSAR model in one study showed a training set R² of 0.8980 and a testing set Q² of 0.9069, demonstrating its robustness in capturing activity relationships and predicting IC50 values for compounds including Rhapontin. frontiersin.org
The application of predictive modeling techniques to Rhapontin contributes to understanding its potential efficacy and guiding the design of analogues with improved activity profiles.
| Model Type | Application Area | Key Metrics (Example) | Predictive Power | Source |
| QSAR | FGFR3 Inhibition Prediction | R², Q², RMSE, MAE | Captures activity relationships, predicts IC50 values frontiersin.org | frontiersin.orgnih.gov |
| Deep Learning | General Bioactivity Prediction | Accuracy, etc. | Predicts and ranks biological activities cas.orgfnasjournals.com | cas.orgfnasjournals.com |
Current Limitations and Future Research Directions for Rhapontin
Elucidation of Remaining Unidentified Molecular Mechanisms
While some molecular targets and pathways of rhapontin have been identified, a significant gap remains in fully elucidating its specific mechanisms of action. wjgnet.comnih.gov For instance, rhapontin has been shown to activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which is critical in regulating cellular responses to oxidative stress and inflammation. wjgnet.comnih.gov However, the precise interactions between rhapontin and the NRF2 pathway, particularly how rhapontin activates NRF2, require further investigation. wjgnet.comnih.gov Research suggests that rhapontin's activation of NRF2 might be localized, potentially occurring in the colon and indirectly influencing other areas like the brain via the gut-brain axis, rather than through direct activation in those regions. wjgnet.comnih.gov The downstream signaling components affected by rhapontin's interaction with NRF2 also warrant more detailed exploration. wjgnet.comnih.gov Beyond NRF2, rhapontin has been observed to influence other pathways, such as inhibiting NLRP3 inflammasome activation and modulating the TGF-β/Smad signaling pathway by activating SIRT1 and AMPK. medchemexpress.comnih.gov However, a comprehensive understanding of all interacting molecular partners and the complete cascade of events triggered by rhapontin binding or activity is still needed. Future research should employ advanced techniques like network pharmacology, proteomics, and metabolomics to map the intricate molecular network influenced by rhapontin. wjgnet.comnih.gov
Comprehensive Assessment of Decomposition and Stability in Diverse Biological Matrices
The stability of rhapontin in various biological matrices is a critical factor influencing its bioavailability and efficacy. colorcon.com As a natural compound, its susceptibility to enzymatic degradation and chemical transformation within complex biological environments, such as gastrointestinal fluid, plasma, and intracellular spaces, needs thorough assessment. mdpi.com While studies have evaluated the stability of other compounds in different biological matrices like serum, EDTA plasma, and heparin plasma, specific comprehensive data on rhapontin's stability across a range of relevant biological samples under varying conditions (e.g., pH, temperature, presence of enzymes) appears limited in the provided context. torvergata.it Understanding the degradation pathways and identifying potential metabolites is essential for interpreting pharmacokinetic and pharmacodynamic data accurately. Future research should focus on conducting detailed stability studies using analytical techniques such as HPLC-MS/MS in simulated and actual biological matrices to determine its half-life and identify degradation products.
Exploration of New Therapeutic Applications in Emerging Disease Areas
Rhapontin's observed antioxidant, anti-inflammatory, and potential anti-cancer properties suggest its relevance in a range of disease states. wjgnet.comnih.govmedchemexpress.comnih.gov Beyond its traditional uses and initial research areas, there is potential to explore its therapeutic applications in emerging disease areas. For instance, its ability to activate NRF2 and modulate inflammation suggests potential in neurodegenerative diseases like Parkinson's disease, where neuroinflammation and oxidative stress play significant roles. wjgnet.comnih.govnih.govwjgnet.com Research has already begun to explore its effects on gastrointestinal dysfunction in Parkinson's disease models. wjgnet.comnih.govnih.govwjgnet.com Additionally, its identification as a potential inhibitor of SARS-CoV-2 proteases in computational studies highlights a possible role in infectious diseases, although this requires in vitro and in vivo validation. archivesofmedicalscience.comarchivesofmedicalscience.comnih.gov Its interaction with FGFR3 also suggests potential in certain cancers like non-small cell lung cancer. frontiersin.orgresearchgate.netnih.gov Future research should systematically investigate rhapontin's effects in preclinical models of various diseases where oxidative stress, inflammation, or specific protein targets are implicated, such as metabolic disorders, autoimmune diseases, and other types of cancer.
Development of Standardized Formulations for Enhanced Bioavailability and Efficacy
The physicochemical properties of rhapontin, such as its solubility, can impact its bioavailability, particularly with oral administration. colorcon.comnih.govlubrizol.com While methoxylated stilbenes like rhapontigenin (B1662419) (an analogue of rhapontin) might have better bioavailability than hydroxylated stilbenes like resveratrol (B1683913), their lower hydrophilic character can pose formulation challenges, potentially leading to precipitation issues. nih.gov Strategies to improve solubility and bioavailability, such as the use of cyclodextrins, have shown promise for related compounds like rhapontigenin, significantly increasing solubility. nih.gov Developing standardized formulations for rhapontin is crucial to ensure consistent and optimal absorption and distribution in vivo. Future research should focus on exploring various formulation strategies, including micronization, nanosizing, solid dispersions, and the use of excipients like cyclodextrins, to enhance its solubility, stability, and ultimately, its bioavailability and efficacy. colorcon.comnih.govlubrizol.comdrug-dev.com
Advanced Preclinical Models for Translational Research
Translating promising in vitro findings to clinical applications requires robust preclinical validation in relevant animal models. While some studies have utilized mouse models to investigate rhapontin's effects in conditions like Parkinson's disease and colitis, the use of more advanced and diverse preclinical models is necessary to better predict human responses. wjgnet.comnih.govmedchemexpress.comnih.govnih.govwjgnet.com Future research should consider employing a wider range of animal models that more closely mimic human disease pathology, including genetically modified models or models with induced conditions relevant to the targeted therapeutic areas. Furthermore, studies incorporating human-relevant cell culture systems, such as organoids or co-culture models, can provide valuable insights into cellular and molecular responses to rhapontin before progressing to clinical trials.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and quantifying Rhapontin in plant extracts, and how can their reproducibility be validated?
- Methodological Answer :
- Use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 280 nm) for quantification, paired with NMR spectroscopy (¹H and ¹³C) for structural confirmation .
- Validate reproducibility by calibrating instruments with certified reference standards and reporting retention times, peak purity, and spectral matches. Include triplicate measurements and statistical analysis (e.g., %RSD < 2%) to ensure precision .
- Example Data Table:
| Method | Parameters | Validation Criteria |
|---|---|---|
| HPLC-UV | Column: C18, Mobile phase: MeOH:H2O | Retention time ±0.1 min, R² >0.99 |
| NMR | Solvent: DMSO-d6, Frequency: 500 MHz | δ values matched to literature |
Q. How to design in vitro experiments to assess Rhapontin’s antioxidant activity while controlling for assay interference?
- Methodological Answer :
- Select cell-free assays (e.g., DPPH radical scavenging, FRAP) to measure direct antioxidant capacity, and cell-based models (e.g., H2O2-induced oxidative stress in HepG2 cells) to evaluate cellular effects.
- Control for interference by including vehicle controls, normalizing data to protein content, and using inhibitors (e.g., catalase) to confirm mechanism specificity .
- Report IC₅₀ values with 95% confidence intervals and compare to positive controls (e.g., ascorbic acid) .
Q. What pharmacokinetic parameters should be prioritized when evaluating Rhapontin’s bioavailability in preclinical studies?
- Methodological Answer :
- Focus on Cmax (maximum plasma concentration), Tmax (time to Cmax), AUC₀–t (area under the curve), and half-life (t₁/₂) . Use LC-MS/MS for sensitive plasma quantification .
- Administer Rhapontin via oral gavage in rodent models and collect serial blood samples. Apply non-compartmental analysis using software like Phoenix WinNonlin® .
Advanced Research Questions
Q. How can researchers optimize Rhapontin’s synthetic pathways to improve yield while minimizing by-products?
- Methodological Answer :
- Employ Design of Experiments (DoE) to test variables (e.g., temperature, catalyst concentration, reaction time). Use response surface methodology to identify optimal conditions .
- Characterize by-products via LC-QTOF-MS and adjust purification steps (e.g., column chromatography gradients) to isolate target compounds .
Q. What strategies resolve contradictions in reported pharmacokinetic parameters of Rhapontin across studies?
- Methodological Answer :
- Conduct a systematic review using PRISMA guidelines to identify variability sources (e.g., dosage, animal models, analytical methods). Perform meta-regression to assess confounding factors .
- Propose standardized protocols for future studies, emphasizing harmonized dosing and sampling intervals .
Q. How to evaluate Rhapontin’s dual role as both a pro-oxidant and antioxidant in cancer cell lines?
- Methodological Answer :
- Use dose-response experiments (0.1–100 µM) in cancer vs. normal cells. Measure ROS levels (e.g., fluorescent probes like DCFH-DA) and antioxidant enzymes (e.g., SOD, GPx) .
- Apply transcriptomic analysis (RNA-seq) to identify pathways (e.g., Nrf2/Keap1) activated at different concentrations, contextualizing dual effects .
Q. What computational methods predict Rhapontin’s interactions with off-target proteins, and how are these validated experimentally?
- Methodological Answer :
- Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with non-target kinases or receptors. Prioritize targets with binding energy ≤ -7.0 kcal/mol .
- Validate via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity and kinetics .
Guidelines for Formulating Research Questions
- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure mechanistic studies .
- Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for grant applications .
- Address contradictions by identifying the principal aspect of a contradiction (e.g., methodological variability vs. biological heterogeneity) and designing studies to isolate dominant factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
